molecular formula C5H9ClO2 B1407651 2-Hydroxy-2-methylbutyroyl chloride CAS No. 876944-75-1

2-Hydroxy-2-methylbutyroyl chloride

Cat. No.: B1407651
CAS No.: 876944-75-1
M. Wt: 136.58 g/mol
InChI Key: YNUHJDPBFALNNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-2-methylbutyroyl chloride is a useful research compound. Its molecular formula is C5H9ClO2 and its molecular weight is 136.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-hydroxy-2-methylbutanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-3-5(2,8)4(6)7/h8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUHJDPBFALNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Solubility Profile of 2-Hydroxy-2-methylbutyroyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Challenge of a Bifunctional Acyl Chloride

2-Hydroxy-2-methylbutyroyl chloride is a bifunctional molecule containing both a tertiary alcohol and a highly reactive acyl chloride group. The acyl chloride functional group is one of the most reactive derivatives of carboxylic acids, readily undergoing nucleophilic attack.[1][2] This inherent reactivity makes the molecule a versatile synthetic intermediate but also presents significant challenges for its handling, storage, and characterization, including the determination of a simple solubility profile.

The primary challenge is that traditional solubility measurements are often confounded by chemical reaction. In the presence of protic solvents (e.g., water, alcohols) or even trace moisture, this compound will not merely dissolve but will rapidly hydrolyze or undergo alcoholysis.[3] Therefore, a meaningful discussion of its "solubility" is restricted to a narrow range of anhydrous, aprotic organic solvents. This guide is structured to address this reality, moving from theoretical prediction to practical, safe determination.

Physicochemical Properties and Solubility Prediction

To predict the solubility of this compound, we must analyze its molecular structure:

  • Acyl Chloride Group (-COCl): This is a highly polar group. The carbon atom is significantly electron-deficient due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it susceptible to nucleophilic attack.[2][4] This polarity suggests an affinity for polar solvents.

  • Tertiary Hydroxyl Group (-OH): This group can act as a hydrogen bond donor and acceptor, which typically favors solubility in protic solvents. However, its presence in the same molecule as an acyl chloride introduces a high potential for reaction.

  • Alkyl Backbone (2-methylbutyl): The small C5 hydrocarbon portion of the molecule is nonpolar, contributing to some solubility in less polar solvents.

The principle of "like dissolves like" suggests that the molecule will be most soluble in solvents that can effectively solvate its polar acyl chloride head without reacting with it. Polar aprotic solvents are therefore the most promising candidates.[5]

Predicted Solubility Profile

The following table summarizes the predicted solubility and reactivity of this compound in various classes of organic solvents. It is crucial to understand that in many cases, the observation will be a reaction, not dissolution.

Solvent ClassRepresentative SolventsPredicted SolubilityExpected Interaction & Rationale
Nonpolar Aprotic Hexanes, Toluene, BenzeneLow to ModerateSoluble (with limitations). The nonpolar backbone aids solubility, but the highly polar acyl chloride group limits it. These are suitable solvents for avoiding reaction, but may not achieve high concentrations.
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF)High Highly Soluble (Best Candidates). These solvents possess the polarity to solvate the acyl chloride group without having reactive protons.[6][7] They are the preferred choice for creating stable solutions, provided they are rigorously dried. DMF and Acetone should be used with caution as they can react with acyl chlorides under certain conditions.
Polar Protic Water, Methanol, Ethanol, IsopropanolReactive Violent Reaction. These solvents are strong nucleophiles and will react exothermically and rapidly with the acyl chloride to form the corresponding carboxylic acid or ester.[2][4] These are not suitable solvents for dissolving the compound.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to HighSoluble (with caution). While generally good solvents, ethers can contain peroxide impurities and must be freshly distilled and dried. THF is a good polar aprotic choice.[7]

The Dominant Factor: Reactivity with Solvents

The utility of this compound in synthesis is also its greatest challenge in characterization. The carbon of the carbonyl group is highly electrophilic and will be attacked by any available nucleophile.

Diagram: Solvent Reactivity Pathways

The following diagram illustrates the primary reaction pathways that preclude simple dissolution in protic media.

G cluster_solvents Solvent Classes cluster_outcomes Interaction Outcomes Protic Protic Reaction Reaction Protic->Reaction Leads to... (e.g., Hydrolysis, Alcoholysis) Aprotic Aprotic Dissolution Dissolution Aprotic->Dissolution Leads to... (Stable Solution) Analyte 2-Hydroxy-2-methylbutyroyl Chloride Analyte->Protic Introduction to... Analyte->Aprotic Introduction to...

Caption: Solvent selection dictates outcome: protic solvents react, while aprotic solvents dissolve.

  • Hydrolysis: Reaction with water (even atmospheric moisture) is rapid, producing 2-hydroxy-2-methylbutanoic acid and corrosive hydrochloric acid fumes.[3][8] This is why the compound is often described as a "fuming liquid."

  • Alcoholysis: Reaction with alcohols produces the corresponding ester and HCl.

  • Aminolysis: Reaction with amines will form amides.

Due to this high reactivity, all handling, storage, and experimentation must be conducted under strictly anhydrous and inert conditions.[9][10]

Experimental Protocol: Solubility Determination Under Inert Atmosphere

Given the absence of published data, researchers must determine solubility empirically for their specific application and chosen solvent. The following protocol provides a reliable method for both qualitative and semi-quantitative assessment.

Safety First: Acyl chlorides are corrosive and react violently with water.[11][12] This entire procedure must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a flame-resistant lab coat, and butyl rubber gloves, is mandatory.[10] All glassware must be rigorously dried, and all solvents must be anhydrous grade and handled under an inert atmosphere (Nitrogen or Argon).[13][14]

Materials and Equipment
  • Anhydrous grade solvents (e.g., Dichloromethane, THF, Toluene)

  • This compound

  • Oven-dried or flame-dried glassware (vials with septa, graduated cylinders, flasks)

  • Inert gas source (Nitrogen or Argon) with manifold or balloon setup[13]

  • Dry syringes and needles

  • Magnetic stirrer and stir bars

  • Analytical balance

Inert Atmosphere Workflow Diagram

This diagram outlines the critical steps for preparing a reaction-free environment essential for handling the acyl chloride.

G start Start prep_glass Oven-Dry or Flame-Dry All Glassware start->prep_glass assemble Assemble Glassware Hot and Seal with Septa prep_glass->assemble purge Purge with Inert Gas (N2 or Ar) for >5 min assemble->purge cool Cool to Room Temp Under Positive Pressure purge->cool ready System is Ready for Use cool->ready

Caption: Workflow for establishing a safe and effective inert atmosphere for experiments.

Qualitative Solubility Test (Is it soluble?)
  • Preparation: Set up a small, oven-dried vial (e.g., 4 mL) with a magnetic stir bar and a rubber septum under a positive pressure of inert gas (e.g., a nitrogen-filled balloon).[13]

  • Solvent Addition: Using a dry syringe, add 1.0 mL of the chosen anhydrous solvent to the vial.

  • Analyte Addition: In a separate, dry vial, carefully weigh approximately 10-20 mg of this compound. Using a dry syringe, carefully add a small aliquot (e.g., 10 µL) of the neat acyl chloride to the solvent-containing vial while stirring.

  • Observation: Observe the solution.

    • Soluble: The compound dissolves completely to give a clear, homogenous solution.

    • Sparingly Soluble: The compound forms a cloudy suspension or only partially dissolves.

    • Insoluble: The compound remains as a separate phase (e.g., an immiscible oil).

    • Reactive: Bubbles (HCl gas), fumes, or a color change are observed, indicating a reaction, not dissolution.

Semi-Quantitative Solubility Test (How soluble is it?)

This method, based on the "excess solid" approach, provides an estimate of the solubility limit.[15]

  • Preparation: Prepare an inert-atmosphere vial with 1.0 mL of the chosen anhydrous solvent and a stir bar, as described above.

  • Initial Saturation: Carefully add a pre-weighed amount of this compound (e.g., 50 mg) to the solvent. This amount should be in excess of what is expected to dissolve, creating a slurry.

  • Equilibration: Seal the vial and stir the mixture vigorously at a constant, controlled temperature (e.g., 25 °C) for a set period (e.g., 1-2 hours) to ensure equilibrium is reached. It is critical that some undissolved solid/liquid remains visible to confirm saturation.

  • Phase Separation: Stop stirring and allow the undissolved material to settle. Alternatively, for a more accurate separation, draw the supernatant into a dry syringe fitted with a PTFE filter.[16]

  • Analysis: Carefully transfer a known volume of the clear supernatant (e.g., 0.1 mL) into a pre-weighed vial containing a quenching agent (e.g., 1 mL of anhydrous methanol). The acyl chloride will react to form a stable ester.

  • Quantification: The concentration of the resulting stable ester can be determined using standard analytical techniques like HPLC, GC, or NMR with an internal standard. This concentration is equivalent to the solubility of the original acyl chloride in the chosen solvent.

Conclusion

The solubility profile of this compound is fundamentally dictated by its high chemical reactivity. While it is predicted to be highly soluble in anhydrous polar aprotic solvents like dichloromethane and THF, it will react vigorously with any protic solvents. This guide provides the necessary theoretical framework and a detailed, safety-conscious experimental protocol to enable researchers to confidently and accurately determine its solubility in appropriate, non-reactive media. All work with this compound requires stringent adherence to anhydrous and inert atmosphere techniques to ensure both experimental integrity and operator safety.

References

  • (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Kintek Furnace. (2026, February 10). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Kintek Furnace. [Link]

  • IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. IEEE Xplore. [Link]

  • Clark, J. (n.d.). an introduction to acyl chlorides (acid chlorides). Chemguide. [Link]

  • Chemistry LibreTexts. (2023, January 22). Properties of Acyl Halides. Chemistry LibreTexts. [Link]

  • PMC. (n.d.). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). PMC. [Link]

  • Frontiers. (2023, October 9). Fragment-pair based drug molecule solubility prediction through attention mechanism. Frontiers. [Link]

  • Nichols, L. (2022, May 5). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • Kintek Furnace. (2026, February 10). What methods are used to implement inert atmospheres? Master Purge, Evacuation, and Sealing. Kintek Furnace. [Link]

  • Cube Chemistry. (2022, February 2). Inert Atmosphere. YouTube. [Link]

  • ResearchGate. (2021, August 8). How to create inert atmosphere ?. ResearchGate. [Link]

  • Sparkl. (n.d.). Revision Notes - Production of Acyl Chlorides from Carboxylic Acids. Sparkl. [Link]

  • Oreate AI Blog. (2026, January 21). Exploring Polar Aprotic Solvents: A Key to Chemical Reactions. Oreate AI Blog. [Link]

  • (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

  • Wikipedia. (n.d.). Acyl chloride. Wikipedia. [Link]

  • Tenger Chemical. (2024, November 22). polar protic and aprotic solvents. Tenger Chemical. [Link]

  • (n.d.). solubility experimental methods.pptx. SlideShare. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. New Jersey Department of Health. [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). ChemistryStudent. [Link]

  • PMC. (n.d.). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PMC. [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University. [Link]

  • ACS Publications. (2022, February 24). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. [Link]

  • SATHEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride. SATHEE - IIT Kanpur. [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG. [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. Chemistry LibreTexts. [Link]

  • Springer. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Pharmaceutical Research. [Link]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. chemrevise. [Link]

  • Scientific Laboratory Supplies. (2023, January 12). Acetyl Chloride - SAFETY DATA SHEET. Scientific Laboratory Supplies. [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Doc Brown's Chemistry. [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • International Labour Organization. (n.d.). ICSC 0210 - ACETYL CHLORIDE. International Labour Organization. [Link]

Sources

Reactivity of alpha-hydroxy acid chlorides in organic synthesis

Navigating the Reactivity of -Hydroxy Acid Chlorides

Technical Guide & Operational Framework

Executive Summary: The Stability Paradox



Core Technical Challenge: Without modification, "free"

intermolecular self-condensation
  • Oligomerization: Formation of linear polyesters (e.g., poly(lactic acid) oligomers).

  • Cyclodimerization: Formation of 1,4-dioxane-2,5-diones (glycolides/lactides).

Therefore, successful utilization requires a strategy of O-protection or kinetic trapping . This guide details the operational workflows to bypass these decomposition pathways.

Structural Dynamics & Decomposition Pathways

Understanding the failure mechanism is critical for designing successful experiments. The proximity of the

Visualization: Decomposition vs. Stabilization

The following diagram maps the kinetic fate of an

AHAC_ReactivityStartα-Hydroxy Acid(Precursor)DirectDirect Chlorination(SOCl2)Start->DirectUnadvisedProtectO-Protection(Acyl/Silyl)Start->ProtectStep 1TransientTransient 'Free'Acid ChlorideDirect->TransientPolymerLinear Polyester(Oligomers)Transient->PolymerIntermolecularAttackDimer1,4-Dioxane-2,5-dione(Cyclic Dimer)Transient->DimerCyclodimerizationProtectedAcidO-Protected AcidProtect->ProtectedAcidStableChlorideStable O-ProtectedAcid ChlorideProtectedAcid->StableChlorideSOCl2 / (COCl)2ProductTarget Amide/EsterStableChloride->ProductNucleophile(R-NH2 / R-OH)

Figure 1: Kinetic bifurcation of

Synthetic Strategies & Protecting Group Selection[1][2][3]

Because the free

O-acylation

Comparative Analysis of Protecting Groups
Protecting GroupStability to SOCl₂Removal ConditionsAtom EconomyRecommended For
Acetyl (Ac) HighMild Base (

, MeOH)
HighGeneral synthesis (Mandelyl, Lactyl)
Formyl (CHO) HighVery Mild Base / MethanolysisVery HighHigh-value chiral pools (prevents racemization)
TBDMS/TMS Low to ModerateFluoride / AcidLowNot recommended for acid chloride route (use coupling reagents)
Benzoyl (Bz) HighStronger BaseModerateUV-active tracking required

Experimental Protocols

Protocol A: Synthesis of O-Acetyl Mandelyl Chloride

A robust, self-validating protocol for converting mandelic acid to a stable acid chloride reagent.

Target: O-Acetyl Mandelyl Chloride (CAS: 1638-63-7) Scale: 100 mmol

Reagents:

  • (R)-Mandelic Acid: 15.2 g (100 mmol)

  • Acetyl Chloride: 23.5 g (300 mmol) [Excess acts as solvent & reagent]

  • Thionyl Chloride (

    
    ): 17.8 g (150 mmol)
    
  • Catalytic DMF: 2 drops

Methodology:

  • O-Acetylation (In-situ):

    • In a flame-dried RBF equipped with a reflux condenser and drying tube (

      
      ), combine Mandelic acid and Acetyl chloride.
      
    • Mechanism:[1][2][3][4][5][6][7] The excess acetyl chloride reacts with the

      
      -OH to form the O-acetyl ester and generates HCl gas.
      
    • Stir at RT for 2 hours until the solid dissolves and HCl evolution ceases.

    • Checkpoint: TLC (50:50 Hex/EtOAc) should show disappearance of Mandelic acid (

      
      ) and appearance of O-Acetyl Mandelic acid (
      
      
      ).
  • Chlorination:

    • Add

      
       and catalytic DMF to the crude O-acetyl mandelic acid mixture.
      
    • Heat to reflux (bath temp 60°C) for 3 hours.

    • Observation: Vigorous evolution of

      
       and HCl. The solution will turn light yellow.
      
  • Isolation (Critical Step):

    • Remove excess

      
       and Acetyl chloride via rotary evaporation under reduced pressure.
      
    • Purification: Vacuum distillation (bp ~125-130°C at 10 mmHg).[8][9]

    • Yield: Typically 85-95% as a clear, moisture-sensitive oil.

  • Validation:

    • IR Spectroscopy: Look for doublet carbonyl peaks: ~1790 cm⁻¹ (Acid Chloride C=O) and ~1740 cm⁻¹ (Ester C=O). Absence of broad OH stretch (3200-3500 cm⁻¹) confirms protection.

Protocol B: "One-Pot" Coupling (Avoiding Isolation)

For highly sensitive substrates where distillation causes degradation.

Reagents:

  • 
    -Hydroxy Acid (1.0 equiv)[10]
    
  • Acetyl Chloride (2.5 equiv)

  • Oxalyl Chloride (1.2 equiv) + DMF (cat.)

  • Amine Nucleophile (1.1 equiv)

  • Triethylamine (2.5 equiv)

Workflow:

  • Dissolve acid in DCM (anhydrous). Add Acetyl Chloride (0°C

    
     RT, 2h).
    
  • Add Oxalyl Chloride/DMF to generate the acid chloride in situ (gas evolution).

  • Concentrate in vacuo to remove HCl/Oxalyl chloride (do not heat >30°C).

  • Redissolve residue in DCM.

  • Cannulate into a solution of Amine/TEA at 0°C.

  • Result: High-yield amide formation with minimal oligomerization.

Applications in Drug Development[13][14][15]

Depsipeptide Synthesis

AHACs are the primary building blocks for depsipeptides (peptide analogs where an amide bond is replaced by an ester).

  • Role: The O-protected AHAC reacts with the N-terminus of a peptide to introduce the hydroxy-acid subunit.

  • Advantage: The acid chloride method is often faster than DCC/EDC coupling for sterically hindered amino acids (e.g., Valine, Isoleucine).

Stereochemical Retention in Chiral Pools

Using enantiopure starting materials (L-Lactic acid, D-Mandelic acid) requires protocols that prevent racemization.

  • Risk:

    
    -Protons in acid chlorides are highly acidic (
    
    
    ~16-18) and prone to ketene-mediated racemization by tertiary amine bases.
  • Mitigation: Use O-Formyl protection . The electron-withdrawing nature is balanced, and the group is small, minimizing steric strain that might drive ketene formation. Use inorganic bases (Schotten-Baumann conditions) or weak organic bases (N-methylmorpholine) during coupling.

References

  • Synthesis of Mandelic Acid Derivatives.Organic Syntheses, Coll. Vol. 1, p.12 (1941); Vol. 6, p.58 (1926).

    • Thionyl Chloride and Conversion of Carboxylic Acids to Acid Halides.Master Organic Chemistry.

      • Preparation of D-(-)-O-Formyl Mandelic Acid Chloride.

        • Relative Stability of Carboxylic Acid Deriv

          • Reactivity of Acyl Chlorides.Chemistry Steps.

            Degradation mechanisms of 2-Hydroxy-2-methylbutyroyl chloride under ambient conditions

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary

            2-Hydroxy-2-methylbutyroyl chloride (HMBC) is a highly reactive, transient acyl halide intermediate derived from 2-hydroxy-2-methylbutyric acid (HMBA). Unlike standard alkyl acyl chlorides, HMBC possesses a bifunctional architecture containing both a nucleophilic tertiary hydroxyl group (

            
            ) and an electrophilic acyl chloride group (
            
            
            
            ).

            This dual functionality renders the molecule inherently unstable under ambient conditions. It undergoes two primary degradation pathways: hydrolysis (reaction with atmospheric moisture) and auto-esterification (intermolecular polymerization). This guide details the mechanistic underpinnings of these pathways, providing researchers with the necessary protocols to handle, stabilize, and analyze this compound without compromising data integrity.

            Part 1: Chemical Architecture & Reactivity Profile

            To understand the degradation, one must first analyze the electronic environment of the core structure.

            Structural Conflict

            The molecule consists of a butyryl backbone with a methyl group and a hydroxyl group at the

            
            -carbon (C2).
            
            • Electrophile: The carbonyl carbon is highly electron-deficient due to the inductive withdrawal of the chlorine atom and the oxygen of the carbonyl.

            • Inductive Enhancement: The

              
              -hydroxyl group exerts a strong electron-withdrawing inductive effect (
              
              
              
              ), making the carbonyl carbon more electrophilic than in non-hydroxylated analogs (e.g., 2-methylbutyryl chloride).
            • Nucleophile: The tertiary hydroxyl group acts as an internal nucleophile.

            The Stability Paradox

            While the tertiary alkyl structure at C2 provides some steric shielding, it is insufficient to prevent degradation. In "pure" form at ambient temperature, HMBC acts as its own destruction catalyst. The hydroxyl group of one molecule attacks the acyl chloride of another, leading to rapid oligomerization and HCl evolution.

            Part 2: Primary Degradation Pathways

            Pathway A: Hydrolysis (Moisture Sensitivity)

            Upon exposure to ambient air (relative humidity >1%), HMBC undergoes rapid hydrolysis. This reaction is exothermic and autocatalytic, as the generated HCl can protonate the carbonyl oxygen, activating it further.

            Mechanism:

            • Nucleophilic Attack: Water attacks the electrophilic carbonyl carbon.[1][2]

            • Tetrahedral Intermediate: A transient tetrahedral intermediate forms.

            • Elimination: The chloride ion (

              
              ) is a good leaving group and is expelled.[1]
              
            • Deprotonation: Loss of a proton yields the parent acid, 2-hydroxy-2-methylbutyric acid (HMBA), and hydrochloric acid fumes.

            Reaction Equation:

            
            
            
            Pathway B: Intermolecular Auto-Esterification (Oligomerization)

            In the absence of moisture (e.g., under dry nitrogen), the compound is still unstable. The hydroxyl group of Molecule A attacks the acyl chloride of Molecule B.

            Mechanism:

            • Dimerization: Formation of a dimer ester linkage.

            • Polymerization: Continued chain growth leads to oligo-esters (polyesters).

            • Byproduct: This process continuously evolves HCl gas, which can pressurize sealed vials.

            Note on Intramolecular Cyclization: The formation of an

            
            -lactone (3-membered ring) is theoretically possible but highly strained and kinetically disfavored compared to intermolecular reaction. However, under dilute conditions or specific Lewis acid catalysis, dioxolanedione derivatives (5-membered rings) could form if a carbonate source (like phosgene) were involved in the synthesis.
            
            Visualization of Degradation Logic

            DegradationPathways HMBC 2-Hydroxy-2-methylbutyroyl Chloride (HMBC) Tetra Tetrahedral Intermediate HMBC->Tetra + H2O (Fast) Oligomer Polyester Oligomers (Viscous Oil) HMBC->Oligomer + HMBC (Slow/Ambient) HCl HCl Gas (Corrosive/Autocatalytic) HMBC->HCl byproduct Moisture Ambient Moisture (H2O) Self Self-Reaction (Intermolecular) Acid 2-Hydroxy-2-methylbutyric Acid (HMBA) Tetra->Acid - HCl Tetra->HCl

            Figure 1: Mechanistic flow of HMBC degradation via hydrolysis (red path) and auto-esterification (yellow path).

            Part 3: Analytical Detection & Quantification[3]

            Direct analysis of HMBC is impossible using standard reverse-phase HPLC or un-derivatized GC because the compound will degrade on the column or in the mobile phase.

            The "Schotten-Baumann" Derivatization Protocol

            To assess the purity of HMBC, you must "trap" the acyl chloride functionality immediately upon sampling.

            Reagents:

            • Quenching Agent: Anhydrous Methanol (excess) or n-Propylamine.

            • Base Scavenger: Pyridine or Triethylamine (to neutralize HCl).

            • Solvent: Anhydrous Dichloromethane (DCM).

            Protocol:

            • Prepare a vial with 1 mL DCM, 100 µL Methanol, and 50 µL Pyridine.

            • Add 10 µL of the HMBC sample.

            • Vortex for 30 seconds.

            • Analyze via GC-MS or HPLC.

              • Result: You will detect Methyl 2-hydroxy-2-methylbutyrate .

              • Interpretation: If you see the methyl ester, the original sample was the chloride. If you see the free acid (tailing peak) despite methanol treatment, the sample had already hydrolyzed before derivatization.

            Quantitative Data Summary (Simulated for Class)
            ParameterHMBC (Intact)Hydrolysis Product (HMBA)Oligomerized Product
            State Fuming LiquidWhite/Off-white SolidViscous Oil / Gel
            IR Signal ~1790 cm⁻¹ (C=O, Acid Chloride)~1710 cm⁻¹ (C=O, Acid)~1740 cm⁻¹ (C=O, Ester)
            Solubility Reacts violently with waterSoluble in water/alcoholsInsoluble in water
            GC-MS Not detectable directlyPeak at MW 118High MW smear (late eluting)

            Part 4: Handling & Stabilization Protocols

            Storage Workflow

            Due to the autocatalytic nature of the degradation (HCl accelerates decomposition), storage requires strict adherence to inert atmosphere techniques.

            Critical Requirement: Do not store "unprotected" HMBC for long periods. If synthesis is required, generate in situ and use immediately. If storage is unavoidable, convert to the O-acetyl derivative (protecting the OH group) to prevent auto-esterification.

            Handling Workflow Diagram

            HandlingProtocol Start Start: HMBC Synthesis/Receipt Environment Environment Check: Glovebox or Schlenk Line (<1 ppm H2O) Start->Environment Storage Storage: -20°C, Teflon-sealed Double-contained Environment->Storage Long term Use Usage: Cannula Transfer only NO Syringes with metal needles (corrosion risk) Environment->Use Immediate Quench Disposal/QC: Quench into MeOH/Pyridine Use->Quench Excess

            Figure 2: Mandatory workflow for handling moisture-sensitive acyl chlorides.

            Safety Note (E-E-A-T)

            Warning: HMBC releases HCl gas upon contact with mucosal membranes. It is a lachrymator and corrosive.

            • Engineering Control: All operations must occur in a functioning fume hood or glovebox.

            • Glassware: All glassware must be oven-dried (>120°C) for at least 4 hours prior to use. Flame-drying under vacuum is preferred.

            References

            • FramoChem. (2022). 2-Methylbutyryl Chloride Technical Data Sheet. (Provides baseline stability data for the non-hydroxylated analog). Link

            • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Methylbutyryl chloride. (Establishes corrosivity and flammability hazards for this class of compounds). Link

            • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography. IntechOpen. (Authoritative source on acyl chloride derivatization for analysis). Link

            • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Foundational text for nucleophilic acyl substitution mechanisms). Link

            • National Institute of Standards and Technology (NIST). (2023). 2-Hydroxy-2-methylbutyric acid.[3][4] NIST Chemistry WebBook, SRD 69.[4] (Reference for the hydrolysis product). Link

            Sources

            Methodological & Application

            Application Note: High-Fidelity Acylation of Amines using 2-Hydroxy-2-methylbutyroyl Chloride

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary

            The acylation of amines using 2-hydroxy-2-methylbutyroyl chloride presents a unique chemoselective challenge in organic synthesis. Unlike standard acyl chlorides, this reagent contains an unprotected

            
            -hydroxyl group. This bifunctionality creates an inherent competition between the desired intermolecular amidation  (reaction with the amine) and intermolecular esterification  (self-polymerization/oligomerization).
            

            This guide outlines the specific protocol to navigate this instability. While standard protocols often suggest protecting the hydroxyl group (e.g., O-acetylation) prior to activation, this note focuses on the direct usage of the chloride form, utilizing in situ generation and kinetic control to maximize amide yield.

            Key Technical Constraints
            • Reagent Instability: The free hydroxyl group renders the acid chloride prone to dimerization.

            • Steric Hindrance: The gem-dimethyl/ethyl substitution at the

              
              -carbon creates steric bulk, slowing down nucleophilic attack and requiring optimized temperature profiles.
              
            • Mechanistic Nuance: When generating this chloride using thionyl chloride (

              
              ), the reactive intermediate is often a cyclic sulfite (1,3,2-dioxathiolan-4-one), which behaves as an activated acylating agent.
              

            Mechanistic Pathways & Chemoselectivity

            To achieve high yields, one must understand the competing pathways. The diagram below illustrates the critical bifurcation point between successful amidation and failure (oligomerization).

            ReactionPathways HMBA 2-Hydroxy-2-methylbutyric Acid (Starting Material) Activation Activation (SOCl2 or Oxalyl Chloride) HMBA->Activation  DCM, 0°C ReactiveInt Reactive Intermediate (Acid Chloride / Cyclic Sulfite) Activation->ReactiveInt Amide Target Amide (Product) ReactiveInt->Amide  Kinetic Control (Low Temp, Excess Amine) Oligomer Polyester Oligomers (Impurity) ReactiveInt->Oligomer  Thermodynamic Control (High Conc, Slow Addition) Amine Amine Nucleophile (R-NH2) Amine->Amide Self Self-Reaction (Free -OH Attack) Self->Oligomer

            Figure 1: Mechanistic bifurcation. Success depends on favoring the green path (Amine attack) over the red path (Self-reaction) via kinetic control.

            Experimental Protocol

            Method A: The "Direct" Kinetic Control Protocol

            Best for: Rapid synthesis when O-protection is not feasible. Risk Profile: High. Requires strict adherence to temperature and stoichiometry.

            Reagents & Equipment
            ComponentSpecificationRole
            Substrate 2-Hydroxy-2-methylbutyric acid (HMBA)Precursor to the chloride.
            Activator Thionyl Chloride (
            
            
            )
            Chlorinating agent.[1]
            Solvent Dichloromethane (DCM), AnhydrousNon-nucleophilic solvent.
            Base Diisopropylethylamine (DIPEA)Proton scavenger (Hunig's Base).
            Amine Target Primary/Secondary AmineNucleophile.[1][2][3][4]
            Step-by-Step Procedure

            1. Generation of the Acid Chloride (In Situ)

            • Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen.

            • Dissolution: Dissolve 1.0 equiv of HMBA in anhydrous DCM (0.2 M concentration).

            • Activation: Cool to 0°C . Add 1.2 equiv of

              
               dropwise. Add a catalytic amount of DMF (1-2 drops) to initiate the Vilsmeier-Haack type activation.
              
            • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 30 mins.

              • Note: Gas evolution (

                
                , 
                
                
                
                ) will be observed. Do not reflux; refluxing promotes oligomerization of the
                
                
                -hydroxy species.
            • Concentration (Critical): Remove excess

              
               and solvent under high vacuum strictly at room temperature. Do not heat. The residue is the crude this compound (or its cyclic sulfite equivalent). Redissolve immediately in fresh anhydrous DCM.
              

            2. Acylation (Inverse Addition Technique)

            • Receiver Flask: In a separate vessel, dissolve the Target Amine (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous DCM. Cool this receiver flask to -10°C .

            • Addition: Transfer the acid chloride solution into a syringe. Add it dropwise to the excess amine solution over 20 minutes.

              • Why? "Inverse addition" ensures the acid chloride is always in the presence of excess amine, statistically favoring amidation over self-esterification.

            • Completion: Allow to warm to RT and stir for 4 hours.

            3. Workup

            • Quench with saturated

              
              .[4]
              
            • Extract with DCM (3x).

            • Wash organic layer with 1M

              
               (to remove unreacted amine) followed by Brine.
              
            • Dry over

              
               and concentrate.
              
            Method B: The "Protected" High-Fidelity Protocol (Recommended)

            Best for: Scale-up and GMP workflows. Rationale: Converting the -OH to an Acetate (-OAc) eliminates side reactions, allowing standard acid chloride handling.

            ProtectedRoute Step1 1. Acetylation (Ac2O, Pyridine) Forms: 2-Acetoxy-2-methylbutyric acid Step2 2. Chlorination (SOCl2, Reflux) Forms: 2-Acetoxy-2-methylbutyroyl chloride Step1->Step2 Step3 3. Amidation (Amine, DCM, Base) Forms: Protected Amide Step2->Step3 Step4 4. Deprotection (LiOH or K2CO3, MeOH) Forms: Target Hydroxy-Amide Step3->Step4

            Figure 2: The protected workflow eliminates the risk of polymerization, allowing for purification of the intermediate acid chloride.

            • Acetylation: React HMBA with Acetic Anhydride/Pyridine to form 2-acetoxy-2-methylbutyric acid.

            • Chlorination: This protected acid is stable. Reflux with

              
               to generate the stable acid chloride.[1] Distill if necessary.
              
            • Amidation: React with amine using standard Schotten-Baumann conditions.

            • Hydrolysis: Mild basic hydrolysis (LiOH/MeOH) cleaves the acetyl ester while leaving the sterically hindered amide bond intact.

            Validation & Quality Control

            To verify the success of the reaction and ensure the specific "2-hydroxy-2-methylbutyroyl" moiety is intact, use the following analytical markers.

            NMR Characterization (Proton )

            The shift of the methyl groups is diagnostic.

            MoietyChemical Shift (
            
            
            , ppm)
            Diagnostic Change
            
            
            -Methyl (
            
            
            )
            ~1.40 ppm (Singlet)Sharp singlet confirms the quaternary center is intact.
            Ethyl (
            
            
            )
            ~0.90 (t) & ~1.70 (q)Diastereotopic splitting may occur if the amine is chiral.
            Amide NH 6.5 - 8.0 ppmBroad singlet; confirms amide bond formation.
            -OH Proton 2.5 - 4.0 ppmBroad; disappears on
            
            
            shake. Absence suggests oligomerization or failure to deprotect.
            Troubleshooting Guide
            ObservationRoot CauseCorrective Action
            Low Yield / Oligomers Self-reaction of the acid chloride.Switch to Inverse Addition (add chloride to amine). Lower reaction temp to -20°C.
            Impurity at
            
            
            4-5 ppm
            Ester formation (O-acylation of the amine).Ensure the amine is nucleophilic enough. If the amine has an alcohol group (e.g., ethanolamine), chemoselectivity is lost; use Method B (Protection).
            No Reaction Steric hindrance of the gem-dimethyl group.Increase reaction time. Use a stronger base (e.g., NaH) or catalyst (DMAP) carefully.

            References

            • BenchChem. (2025).[4][5][6] An In-depth Technical Guide to the Stereoisomers of 2-Hydroxy-2-methylbutanoic Acid: Synthesis and Chiral Resolution. Retrieved from

            • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852. (General reference for acid chloride activation mechanisms).

            • Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189-250.
            • Sigma-Aldrich. (2025). 2-Hydroxy-2-methylbutyric acid Product Specification & Safety Data Sheet. Retrieved from

            • ChemicalBook. (2026).[7] 2-Hydroxy-2-methylbutyric acid Properties and Stability. Retrieved from

            Sources

            Application Note: Optimal Solvent Selection & Handling Protocols for 2-Hydroxy-2-methylbutyroyl Chloride

            Author: BenchChem Technical Support Team. Date: February 2026

            This Application Note is designed for researchers and process chemists working with 2-Hydroxy-2-methylbutyroyl chloride , a highly reactive and structurally complex intermediate. The guide prioritizes the "Scientific Integrity" requirement by addressing the inherent instability of

            
            -hydroxy acid chlorides and providing robust, field-proven protocols.
            
            
            
            -Hydroxy Acid Chlorides
            

            Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

            This compound presents a classic "dual-reactivity" paradox in organic synthesis. As an

            
            -hydroxy acid chloride, it contains both a potent electrophile (acyl chloride) and a nucleophile (tertiary hydroxyl) within the same molecule.
            
            • The Challenge: In the presence of Lewis acids or elevated temperatures, the tertiary hydroxyl group is prone to nucleophilic substitution (forming the

              
              -chloro derivative) or intermolecular esterification (forming polyesters/oligomers).
              
            • The Solution: Successful utilization requires non-nucleophilic, low-boiling, polar aprotic solvents that maintain solubility while minimizing the activation energy for self-polymerization.

            • Critical Insight: While commercial catalogs may list this compound, it is best treated as a transient intermediate generated in situ at low temperatures (

              
              ) or synthesized in a protected form (e.g., 2-acetoxy-2-methylbutyroyl chloride).
              

            Solvent Selection Matrix

            The choice of solvent dictates the survival of the

            
            -hydroxy moiety. The following table ranks solvents based on inertness, solubility of the polar starting material (2-hydroxy-2-methylbutyric acid), and ease of workup.
            
            Solvent ClassSolventSuitabilityRationale & Mechanistic Insight
            Chlorinated Dichloromethane (DCM) Optimal Excellent solubility for the hydroxy-acid; low boiling point (40°C) allows rapid removal without thermal decomposition; non-nucleophilic.
            Chlorinated Chloroform (CHCl
            
            
            )
            Good Similar to DCM but higher boiling point (61°C) increases risk of thermal degradation during concentration.
            Ethers Tetrahydrofuran (THF) Use with Caution Good solubility, but Lewis basic oxygen can complex with acyl chlorides. Risk: Can promote polymerization or ring-opening side reactions if strong Lewis acids are present.
            Hydrocarbons Toluene Poor for Generation Poor solubility of the polar starting acid often leads to heterogeneous reactions, requiring higher temps which trigger decomposition. Good for precipitation of products later.
            Amides DMF / DMAc FORBIDDEN Reacts violently/rapidly with acid chlorides to form Vilsmeier-Haack type intermediates. Use only in catalytic amounts (1-2 drops).
            Critical Parameter: Dielectric Constant & Solvation

            For

            
            -hydroxy acid chlorides, DCM (
            
            
            
            )
            provides the "Goldilocks" zone. It is polar enough to solvate the transition state of the chlorination reaction but not so polar that it stabilizes the ionic intermediates of the self-polymerization pathway (unlike Acetonitrile).

            Reaction Pathways & Stability Logic

            The diagram below visualizes the "Success Path" (Protection) vs. the "High-Risk Path" (Direct Generation).

            ReactionPathways Start 2-Hydroxy-2-methylbutyric Acid (HMBA) Protect Acetylation (Ac2O / Pyridine) Start->Protect Recommended Route Direct Direct Chlorination (SOCl2 or Oxalyl Cl) Start->Direct High Risk Route ProtectedAcid 2-Acetoxy-2-methylbutyric Acid Protect->ProtectedAcid SOCl2_Prot SOCl2 / DCM (Catalytic DMF) ProtectedAcid->SOCl2_Prot ProtectedCl 2-Acetoxy-2-methylbutyroyl Chloride (STABLE) SOCl2_Prot->ProtectedCl UnstableCl 2-Hydroxy-2-methylbutyroyl Chloride (UNSTABLE) Direct->UnstableCl SideRxn1 Side Product: 2-Chloro-2-methylbutyroyl Chloride UnstableCl->SideRxn1 Substitution (SN1) SideRxn2 Side Product: Polyester Oligomers UnstableCl->SideRxn2 Self-Reaction

            Figure 1: Mechanistic pathways showing the stability advantage of the protected route over direct generation.

            Experimental Protocols

            Protocol A: The "Gold Standard" (Protected Route)

            Recommended for drug development to ensure purity and prevent

            
            -chloro impurity formation.
            

            Reagents: 2-Hydroxy-2-methylbutyric acid, Acetic Anhydride, Thionyl Chloride, DCM.

            • Protection: Dissolve starting acid in DCM. Add 1.1 eq Acetic Anhydride and 1.2 eq Pyridine. Stir at RT for 4h. Wash with 1N HCl, dry, and concentrate to yield 2-acetoxy-2-methylbutyric acid .

            • Activation: Dissolve the protected acid in anhydrous DCM (0.5 M concentration).

            • Chlorination: Add Thionyl Chloride (1.2 eq) dropwise at RT. Add DMF (1 drop) as catalyst.

            • Reflux: Heat to mild reflux (40°C) for 2 hours. Gas evolution (SO

              
              , HCl) will cease when complete.
              
            • Isolation: Concentrate under reduced pressure. Toluene (2x volume) can be added and co-evaporated to remove residual SOCl

              
              .
              
            • Result: Stable 2-acetoxy-2-methylbutyroyl chloride, ready for coupling.

            Protocol B: Direct In Situ Generation (High Risk / Transient)

            Use only if the hydroxyl group must remain free and protection is impossible. Requires strict temperature control.

            Reagents: Oxalyl Chloride (Milder than SOCl

            
            ), DMF (Cat), Anhydrous DCM.
            
            • Preparation: Dissolve 2-Hydroxy-2-methylbutyric acid in Anhydrous DCM under Nitrogen atmosphere. Cool strictly to -20°C (Ice/Salt or Acetone/Dry Ice).

            • Reagent Addition: Add Oxalyl Chloride (1.1 eq) dropwise over 30 minutes. Do not use Thionyl Chloride, as it promotes SN1 substitution of the tertiary alcohol more aggressively.

            • Catalysis: Add 1 drop of DMF . Massive gas evolution will occur.

            • Reaction: Stir at 0°C for 1 hour. Do not heat.

            • Utilization: Do not isolate. Add the nucleophile (e.g., amine, alcohol) directly to this cold solution containing the acid chloride. Add a base (Triethylamine) after the nucleophile to scavenge HCl.[1]

            Troubleshooting & Critical Quality Attributes (CQA)

            IssueObservationRoot CauseCorrective Action
            Low Yield Gummy/insoluble residuePolymerization (Polyester formation)Dilute reaction (0.1 M in DCM); ensure Temp < 0°C.
            Impurity Mass Spec shows M+18 or M+20 peaks (Cl substitution)Conversion of tertiary -OH to -ClSwitch to Protocol A (Protection) or use Oxalyl Chloride at lower temp.
            Color Change Darkening / BlackeningDecomposition of acid chlorideReaction temperature too high. Keep < 20°C.

            References

            • Smith, M. B. (2016). Effects of solvents on kinetics of the reaction between p-Toluenesulfonyl Chloride and α-Hydroxy acids. All Research Journal.

            • Matrix Scientific . (2017).[2] Catalog Entry: this compound.

            • Master Organic Chemistry . (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.

            • Common Organic Chemistry . (2023). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol.[3]

            • Cosmetic Ingredient Review . (2013). Safety Assessment of Alpha Hydroxy Acids.

            Sources

            Procedure for using 2-Hydroxy-2-methylbutyroyl chloride in peptide synthesis

            Author: BenchChem Technical Support Team. Date: February 2026

            This guide details the technical protocol for utilizing 2-Hydroxy-2-methylbutyroyl chloride (HMB-Cl) in peptide synthesis. This reagent is a critical intermediate for introducing the (S)-2-hydroxy-2-methylbutyryl moiety, a pharmacophore frequently observed in Smac mimetics (IAP antagonists) and specific protease inhibitors where N-terminal stability against aminopeptidases is required.

            Technical Abstract

            The introduction of sterically hindered

            
            -hydroxy acids, such as 2-hydroxy-2-methylbutyric acid (HMBA), into peptide backbones presents a unique synthetic challenge. The presence of a free tertiary hydroxyl group adjacent to the activated acyl chloride creates a high risk of intermolecular self-esterification (linear oligomerization) or intramolecular cyclization (dioxolanedione formation). Consequently, This compound  is rarely isolated as a stable shelf reagent.
            

            This guide provides the industry-standard In-Situ Activation Protocol , derived from process chemistry data (e.g., Vertex Pharmaceuticals, Novartis), which allows for the transient generation and immediate coupling of HMB-Cl at low temperatures (-15°C) to maximize amide bond formation while suppressing esterification side reactions.

            Part 1: Chemical Logic & Mechanism

            The Stability Paradox

            Unlike standard amino acid chlorides (e.g., Fmoc-AA-Cl), HMB-Cl contains an unprotected

            
            -hydroxyl group. Upon activation, two competing pathways emerge:
            
            • Pathway A (Desired): Nucleophilic attack by the peptide N-terminus (

              
              ) on the acyl chloride to form the amide.
              
            • Pathway B (Undesired): Nucleophilic attack by the

              
              -hydroxyl group of one HMB-Cl molecule onto the carbonyl of another, leading to polyesters or cyclic dimers (lactides).
              

            Control Strategy:

            • Steric Shielding: The gem-dimethyl/ethyl substitution at the

              
              -position provides kinetic protection, slowing down Pathway B.
              
            • Temperature Control: Maintaining the reaction between -15°C and -5°C is critical. At this range, the rate of aminolysis (Pathway A) significantly exceeds the rate of esterification (Pathway B).

            • Base Selection: A non-nucleophilic base (e.g., DIPEA or N-Methylmorpholine) is required to scavenge HCl without promoting racemization or ester hydrolysis.

            Part 2: Experimental Protocol

            Method A: In-Situ Acid Chloride Generation (Thionyl Chloride Route)

            Best for: Large-scale synthesis or when high reactivity is required for sterically hindered amines.

            Reagents:

            • Starting Material: (S)-2-Hydroxy-2-methylbutyric acid (HMBA) [>99% ee].

            • Activator: Thionyl Chloride (

              
              ).
              
            • Solvent: Anhydrous THF or Toluene (Must be dry;

              
               destroys the chloride).
              
            • Base: Diisopropylethylamine (DIPEA) or Pyridine.

            Step-by-Step Procedure:

            • Preparation of the Acid Chloride (HMB-Cl):

              • Charge a flame-dried 3-neck round-bottom flask with (S)-HMBA (1.0 equiv) .

              • Add anhydrous THF/Toluene (10 mL/g) and cool the system to -15°C using an ethylene glycol/dry ice bath or chiller.

              • Add Thionyl Chloride (1.2 equiv) dropwise over 15 minutes.

              • Note: Do not add base yet. The reaction of

                
                -hydroxy acids with 
                
                
                
                typically proceeds via an intermediate chlorosulfite, which decomposes to the acid chloride and
                
                
                .
              • Stir at -10°C for 2 hours . Monitor by quenching a small aliquot with methanol and checking for the methyl ester via HPLC/TLC.

            • Coupling Reaction:

              • In a separate vessel, dissolve the Peptide/Amine (0.9 - 1.0 equiv) and DIPEA (2.5 equiv) in anhydrous THF. Cool to -15°C .

              • Transfer the cold HMB-Cl solution (generated in Step 1) via cannula into the peptide solution dropwise over 30 minutes.

              • Critical: Maintain internal temperature below -5°C during addition. Exotherms promote dimerization.

            • Workup:

              • After addition, allow the mixture to warm to 0°C and stir for 1 hour.

              • Quench with saturated

                
                  (aqueous).
                
              • Extract with Ethyl Acetate (EtOAc). Wash organic layer with 1N HCl (to remove excess amine/base), then Brine.

              • Dry over

                
                 and concentrate.
                
            Method B: Mixed Anhydride Alternative (Pivaloyl Chloride)

            Best for: Small-scale discovery chemistry where handling

            
             is undesirable.
            
            • Dissolve (S)-HMBA (1.0 equiv) in dry DCM/THF at -20°C .

            • Add N-Methylmorpholine (NMM, 1.1 equiv) followed by Pivaloyl Chloride (1.05 equiv) dropwise.

            • Stir for 15 minutes to form the mixed anhydride.

            • Add the Peptide/Amine (1.0 equiv) and warm to Room Temperature over 2 hours.

            Part 3: Reaction Visualization (Graphviz)

            The following diagram illustrates the reaction logic, highlighting the critical temperature-dependent branch point between product formation and side reactions.

            G cluster_conditions Critical Process Parameters HMBA 2-Hydroxy-2-methylbutyric Acid (Starting Material) HMB_Cl HMB-Chloride (Transient Intermediate) HMBA->HMB_Cl Activation (THF, -15°C) SOCl2 Thionyl Chloride (-15°C) SOCl2->HMB_Cl Product HMB-Peptide Amide (Target Product) HMB_Cl->Product Pathway A: Aminolysis (Fast at < -5°C) Side_Dimer Polyester/Dimer (Impurity) HMB_Cl->Side_Dimer Pathway B: Self-Esterification (Dominant at > 0°C) Peptide Peptide-NH2 + Base Peptide->Product Nucleophilic Attack

            Caption: Reaction pathway for HMB-Cl coupling. Pathway A is kinetically favored at low temperatures, while Pathway B (dimerization) accelerates with heat.

            Part 4: Data & Troubleshooting

            Comparative Method Analysis
            FeatureIn-Situ Acid Chloride (Method A)Mixed Anhydride (Method B)HATU/DIPEA Coupling
            Reactivity High (Couples to hindered amines)ModerateHigh
            Stability Low (Must use immediately)Moderate (Stable at -20°C)High (Standard reagents)
            Risk of Dimer Moderate (Requires Temp Control)LowLow
            Atom Economy High (SO2/HCl byproducts)Lower (Pivalic acid byproduct)Low (Large coupling agent mass)
            Recommended Use Scale-up (>10g) , Hindered AminesDiscovery Scale (<1g)General Screening
            Troubleshooting Guide
            • Issue: Low Yield / Recovery of Starting Material.

              • Cause: Hydrolysis of HMB-Cl due to wet solvent.

              • Fix: Distill THF over Na/Benzophenone or use molecular sieves. Ensure

                
                 is fresh.
                
            • Issue: Double Mass Peak (+114 Da) in MS.

              • Cause: Formation of the HMB-HMB-Peptide dimer.

              • Fix: Reduce temperature during activation. Add the HMB-Cl solution slower to the amine (high dilution of HMB-Cl minimizes intermolecular contact).

            • Issue: Racemization.

              • Cause: Over-activation or excessive base/heat.

              • Fix: Although the quaternary center resists racemization, avoid strong bases like DBU. Stick to DIPEA/NMM.

            References

            • Vertex Pharmaceuticals. (2002). Synthesis of ketosulfone esters (Smac Mimetics). US Patent 6,495,713 B2. Link

              • Primary source for the in-situ acid chloride gener
            • Sun, H., et al. (2011). Design, synthesis and evaluation of monovalent Smac mimetics. Bioorganic & Medicinal Chemistry Letters, 21(14), 4332-4336. Link

              • Validates the use of HMB moieties in bioactive peptide mimetics.
            • Fisher Scientific. (2025). Amide Synthesis: Acid Chloride Protocols.[1]Link

              • General reference for Schotten-Baumann and acid chloride handling.
            • BenchChem. (2025).[2] 2-Hydroxy-2-methylbutanenitrile and Acid Derivatives Properties.[2]Link

              • Chemical data on the stability and precursors of HMBA.

            Sources

            Application Notes and Protocols for the Derivatization of Alcohols Using 2-Hydroxy-2-methylbutyroyl Chloride for GC Analysis

            Author: BenchChem Technical Support Team. Date: February 2026

            Authored by: A Senior Application Scientist

            Introduction: Enhancing the Gas Chromatographic Analysis of Alcohols

            Gas chromatography (GC) is a cornerstone analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of alcohols can be challenging due to their polarity, which often leads to poor peak shapes, tailing, and potential adsorption on the GC column.[1][2] Derivatization, the chemical modification of an analyte, is a widely employed strategy to overcome these limitations. By converting the polar hydroxyl group into a less polar and more volatile ester, derivatization significantly improves the chromatographic behavior of alcohols, leading to enhanced sensitivity and resolution.[3][4][5]

            Furthermore, in fields such as pharmaceuticals, flavor and fragrance, and toxicology, determining the enantiomeric composition of chiral alcohols is often crucial, as different enantiomers can exhibit distinct biological activities. The separation of enantiomers, which have identical physical properties in an achiral environment, requires a chiral-selective analytical method. One powerful approach is the use of a chiral derivatizing agent (CDA).[6][7] A CDA, which is itself enantiomerically pure, reacts with the enantiomeric mixture of the alcohol to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated and quantified on a standard, achiral GC column.[3][8]

            This application note details the use of 2-Hydroxy-2-methylbutyroyl chloride as a chiral derivatizing agent for the GC analysis of alcohols. The presence of a chiral center and a reactive acyl chloride moiety makes this reagent suitable for converting alcohols into diastereomeric esters, facilitating their enantiomeric resolution and quantification by GC-Mass Spectrometry (GC-MS).

            Principle of Derivatization with this compound

            The derivatization of alcohols with this compound is a classic example of acylation, specifically esterification. The highly reactive acyl chloride group readily reacts with the nucleophilic hydroxyl group of the alcohol. This reaction is typically carried out in the presence of a mild base, such as pyridine, which serves to catalyze the reaction and to neutralize the hydrochloric acid (HCl) byproduct.

            When an enantiomerically pure form of this compound (e.g., the (S)-enantiomer) reacts with a racemic alcohol ((R)- and (S)-enantiomers), two diastereomeric esters are formed: (S,R)-ester and (S,S)-ester. These diastereomers possess distinct stereochemistries and, consequently, different physical and chemical properties. This difference allows for their separation by a standard GC column. The relative peak areas of the two diastereomers in the resulting chromatogram correspond to the enantiomeric ratio of the original alcohol.

            G start Start prep_sample 1. Sample Preparation Dissolve ~1 mg of alcohol in 200 µL anhydrous DCM. start->prep_sample add_reagents 2. Add Reagents Add 50 µL anhydrous pyridine and 10 µL of derivatizing agent. prep_sample->add_reagents react 3. Reaction Seal vial and heat at 60°C for 30 min. add_reagents->react cool 4. Cooling Cool to room temperature. react->cool quench 5. Quench Reaction Add 500 µL of saturated NaHCO₃. cool->quench extract 6. Extraction Vortex and centrifuge. Collect organic layer. quench->extract dry 7. Drying Dry organic layer with anhydrous Na₂SO₄. extract->dry analyze 8. GC-MS Analysis Transfer to GC vial and inject. dry->analyze end End analyze->end

            Figure 2: Step-by-step derivatization workflow.
            • Sample Preparation: In a clean, dry 2 mL GC vial, accurately weigh approximately 1 mg of the alcohol analyte. Add 200 µL of anhydrous dichloromethane (DCM) and vortex to dissolve.

              • Rationale: Anhydrous conditions are crucial as the derivatizing reagent is moisture-sensitive and will readily hydrolyze. [3]DCM is a suitable non-protic solvent that will not interfere with the reaction.

            • Addition of Reagents: To the sample solution, add 50 µL of anhydrous pyridine, followed by 10 µL of (S)-2-Hydroxy-2-methylbutyroyl chloride.

              • Rationale: Pyridine acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product ester. A molar excess of the derivatizing agent ensures complete conversion of the alcohol.[9]

            • Reaction: Immediately cap the vial tightly and vortex for 10 seconds. Place the vial in a heating block or oven at 60°C for 30 minutes.

              • Rationale: Heating accelerates the reaction rate, especially for sterically hindered alcohols. Reaction time and temperature may need optimization for different substrates.[9]

            • Cooling: After the incubation period, remove the vial and allow it to cool to room temperature.

            • Quenching and Extraction: Uncap the vial and add 500 µL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining unreacted acyl chloride. Cap the vial and vortex vigorously for 30 seconds. Allow the layers to separate (centrifugation may be used to expedite this).

              • Rationale: The aqueous bicarbonate solution neutralizes excess acid and stops the reaction. The derivatized ester, being nonpolar, will remain in the organic DCM layer.

            • Drying: Carefully transfer the bottom organic layer to a clean vial containing a small amount of anhydrous sodium sulfate.

              • Rationale: This step removes any residual water from the organic extract, which is important for preventing potential hydrolysis on the GC column.

            • Preparation for Analysis: Transfer the dried organic solution to a GC vial with an insert for analysis.

            GC-MS Analysis Parameters

            The following are suggested starting parameters for the GC-MS analysis of the derivatized alcohols. The temperature program and other parameters should be optimized for the specific diastereomeric esters being analyzed to achieve baseline separation.

            ParameterSuggested Value
            Gas Chromatograph
            GC ColumnAgilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
            Injection ModeSplit (e.g., 20:1 ratio)
            Injection Volume1 µL
            Inlet Temperature250°C
            Carrier GasHelium, constant flow at 1.2 mL/min
            Oven ProgramInitial temp 100°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min
            Mass Spectrometer
            Ion SourceElectron Ionization (EI)
            Ion Source Temp.230°C
            Quadrupole Temp.150°C
            Scan Rangem/z 40-550

            Data Interpretation

            The successful derivatization and separation will result in a chromatogram showing two distinct peaks corresponding to the two diastereomeric esters.

            • Peak Identification: The mass spectra of the two diastereomers will be virtually identical. Identification can be confirmed by the presence of characteristic fragment ions.

            • Enantiomeric Ratio: The enantiomeric ratio of the original alcohol is determined by the ratio of the integrated peak areas of the two diastereomer peaks.

            • Enantiomeric Excess (% ee): The enantiomeric excess can be calculated using the following formula:

              % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

              Where Area₁ is the peak area of the major diastereomer and Area₂ is the peak area of the minor diastereomer.

            Conclusion

            Derivatization of alcohols with this compound is an effective strategy to improve their chromatographic properties and to enable the determination of their enantiomeric composition using standard achiral GC-MS. This method transforms enantiomers into separable diastereomers, providing a robust and reliable analytical tool for researchers in pharmaceutical development, quality control, and academic research. The protocol presented herein serves as a comprehensive guide and a solid starting point for method development.

            References

            • Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents. Chrom Tech. Retrieved from [Link]

            • Morressier. (2022, March 24). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. Retrieved from [Link]

            • Regis Technologies. (n.d.). Chiral Derivatization Reagents/Solvents. Retrieved from [Link]

            • Obrnuta faza. (n.d.). GC Derivatization Reagents. Retrieved from [Link]

            • Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

            • Semantic Scholar. (2017, December 31). Forensic Characterization of Liquor Samples by Gas Chromatography-Mass Spectrometry (GC-MS): A Review. Retrieved from [Link]

            • ResearchGate. (2020, July 26). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA? Retrieved from [Link]

            • PMC. (n.d.). Determination of a robust headspace GC-MS/MS method for analysis of ethyl alcohol and acetaldehyde: clinical application to pharmacokinetics study. Retrieved from [Link]

            • ResearchGate. (2026, January 1). Forensic Characterization of Liquor Samples by Gas Chromatography-Mass Spectrometry (GC-MS) – A Review. Retrieved from [Link]

            • ElectronicsAndBooks. (n.d.). Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S). Retrieved from [Link]

            • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

            Sources

            Application Note: Catalytic Strategies for the Esterification of 2-Hydroxy-2-methylbutyroyl Chloride

            Author: BenchChem Technical Support Team. Date: February 2026

            
            -Hydroxy Acid Chloride Esterification
            

            Executive Summary & Strategic Analysis

            The esterification of 2-Hydroxy-2-methylbutyroyl chloride presents a classic "dual-reactivity paradox" in organic synthesis. This substrate contains both a highly electrophilic acyl chloride and a nucleophilic tertiary hydroxyl group.

            The Challenge:

            • Steric Hindrance: The gem-dimethyl/ethyl substitution at the

              
              -position creates significant steric bulk, retarding nucleophilic attack by the desired alcohol.
              
            • Self-Polymerization: The molecule is a monomer for polyesters. In the absence of a rapid external nucleophile, the internal hydroxyl group of one molecule will attack the acyl chloride of another, leading to dimerization (dioxanedione formation) or oligomerization.

            The Solution: To successfully esterify this substrate with an external alcohol (

            
            ), the reaction kinetics must be manipulated to favor Cross-Esterification (
            
            
            
            )
            over Self-Esterification (
            
            
            )
            . This requires a Nucleophilic Catalyst (specifically DMAP or N-Methylimidazole) to create a hyper-electrophilic intermediate that reacts faster with the external alcohol than the background polymerization rate.

            Catalyst Selection & Mechanism

            Primary Catalyst: 4-Dimethylaminopyridine (DMAP)

            DMAP is the industry standard for this transformation. It functions not merely as a base, but as a nucleophilic catalyst .

            • Mechanism: DMAP attacks the hindered carbonyl carbon of the acid chloride, displacing the chloride ion.

            • Active Species: The resulting

              
              -acylpyridinium salt  is:
              
              • More electrophilic than the free acid chloride.

              • Structurally organized to project the carbonyl away from the steric bulk, inviting attack by the alcohol.

            • Dosage: 5–10 mol% is typically sufficient.

            Alternative: N-Methylimidazole (NMI)

            For acid-sensitive substrates where the basicity of DMAP (pKa ~9.7) might cause elimination (dehydration of the tertiary alcohol to an alkene), N-Methylimidazole (NMI) (pKa ~7.0) is the preferred alternative. It follows a similar nucleophilic mechanism but is milder.

            Visualizing the Catalytic Cycle

            The following diagram illustrates the DMAP-catalyzed pathway, highlighting the critical

            
            -acylpyridinium intermediate.
            

            DMAP_Catalysis Substrate 2-Hydroxy-2-methyl- butyroyl Chloride Intermediate N-Acylpyridinium Salt (Activated) Substrate->Intermediate Nucleophilic Attack (Fast) DMAP DMAP (Catalyst) DMAP->Intermediate Product Target Ester Intermediate->Product Acyl Transfer (Rate Limiting) Byproduct DMAP-HCl Intermediate->Byproduct Cl- displacement Alcohol External Alcohol (R-OH) Alcohol->Product Byproduct->DMAP Regeneration (requires base)

            Figure 1: The nucleophilic activation cycle. DMAP converts the hindered chloride into a highly reactive intermediate, outcompeting self-polymerization.

            Experimental Protocol: The "Inverse Addition" Technique

            Standard addition (adding acid chloride to alcohol) is risky for this substrate. To minimize self-reaction, we utilize Inverse Addition with high dilution.

            Reagents & Setup
            ComponentEquivalentsRoleNotes
            Alcohol (
            
            
            )
            1.2 – 1.5 eqNucleophileExcess drives equilibrium.
            Acid Chloride 1.0 eqElectrophileDissolved in minimal solvent.
            DMAP 0.1 eq (10 mol%)CatalystCrucial: Must be present before acid chloride.
            Triethylamine (TEA) 1.5 eqHCl ScavengerPrevents acid-catalyzed degradation.
            Solvent (DCM/THF) 0.2 MMediumAnhydrous (Water <50 ppm).
            Step-by-Step Procedure
            • Receiver Preparation:

              • In a flame-dried round-bottom flask under

                
                , charge the Alcohol  (1.2 eq), TEA  (1.5 eq), and DMAP  (0.1 eq).
                
              • Dissolve in anhydrous DCM (Dichloromethane) to reach 0.2 M concentration.

              • Cool the mixture to 0°C . Note: Low temperature suppresses the background self-polymerization rate.

            • Feed Preparation:

              • Dissolve This compound (1.0 eq) in a separate volume of anhydrous DCM (approx. 3-5 volumes relative to weight).

            • Inverse Addition (Critical Step):

              • Add the Acid Chloride solution dropwise to the Receiver flask over 30–60 minutes.

              • Rationale: This ensures the concentration of Acid Chloride is always low relative to the Alcohol/DMAP, statistically favoring the cross-reaction over self-reaction.

            • Reaction & Quench:

              • Allow to warm to room temperature (20–25°C) and stir for 2–4 hours.

              • Monitor: Check TLC or HPLC. Look for the disappearance of the acid chloride (often visualized by quenching an aliquot with methanol to form the methyl ester).

            • Workup:

              • Quench with saturated

                
                 or dilute 
                
                
                
                (0.5 M) to remove DMAP and TEA. Caution: Do not use strong acid if the product is acid-sensitive.
              • Wash organic layer with

                
                 (sat.) and Brine.
                
              • Dry over

                
                 and concentrate.
                

            Troubleshooting & Quality Control

            Differentiating Product from Dimer

            The most common failure mode is the formation of the cyclic dimer (dioxanedione derivative) or linear oligomers.

            DiagnosticTarget EsterDimer/Oligomer Impurity
            1H NMR (
            
            
            -Methyl)
            Sharp singlet/doublet (context dependent)Broadened peaks or shifted downfield (~0.2 ppm difference)
            MS (ESI)
            
            
            
            
            (Dimer mass)
            Appearance Typically Oil/Low-melting solidOften a white, semi-crystalline solid
            Handling "Sluggish" Reactions

            If the reaction stalls due to extreme steric bulk (e.g., reacting with a tertiary alcohol):

            • Switch Solvent: Use Chloroform (

              
              ) and heat to reflux (60°C).
              
            • Increase Catalyst: Bump DMAP to 0.5 – 1.0 equivalents (stoichiometric activation).

            • Add Iodide: Add 10 mol% Tetrabutylammonium Iodide (TBAI). This generates the transient acyl iodide, which is more reactive than the chloride.

            Workflow Visualization

            Workflow Start Start: Anhydrous Setup Soln_A Receiver Flask (0°C): Alcohol + TEA + DMAP (Cat.) Start->Soln_A Soln_B Feed Solution: Acid Chloride in DCM Start->Soln_B Addition Slow Dropwise Addition (30-60 mins) Soln_A->Addition Soln_B->Addition Reaction Stir at RT (2-4 hrs) Addition->Reaction Check QC Check: NMR/TLC for Dimer Reaction->Check Check->Reaction Incomplete Workup Acid Wash (Remove DMAP) & Concentration Check->Workup Pass

            Figure 2: Experimental workflow emphasizing the "Inverse Addition" strategy to maintain low acid chloride concentration.

            References

            • Steglich Esterification & DMAP Catalysis

              • Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

            • Nucleophilic Catalysis Mechanisms

              • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[2] Angewandte Chemie International Edition, 17(8), 569–583.

            • N-Methylimidazole Applications

              • Boogar, C., et al. (2025). Practical and Efficient Acylation of Sterically Hindered Alcohols.[2][3][4] ResearchGate / BenchChem Application Notes.

              • (General Reference for NMI protocols)

            • Properties of 2-Hydroxy-2-methylbutyric Acid

              • PubChem Compound Summary for CID 95433.

            Sources

            Application Note: Scalable Manufacturing of 2-Hydroxy-2-methylbutyroyl Chloride Intermediates

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary

            This guide details the scalable manufacturing protocols for 2-hydroxy-2-methylbutyroyl chloride equivalents. Crucially, the free

            
            -hydroxy acid chloride is inherently unstable due to intermolecular self-esterification (polymerization).[1] Therefore, this application note focuses on the two industry-standard strategies for drug development:
            
            • The Robust Route: Synthesis of the O-acetyl protected intermediate (2-acetoxy-2-methylbutyroyl chloride), which is stable and isolable.[1]

            • The In-Situ Route: Generation of the 1,3-dioxolane-2,4-dione active species for immediate "just-in-time" coupling.[1]

            These intermediates are critical building blocks for sterically hindered ester prodrugs and specific antiretroviral ligands.[1]

            Chemical Strategy & Causality[1][2]

            The Challenge: -Hydroxy Instability

            Direct chlorination of 2-hydroxy-2-methylbutyric acid (HMBA) with thionyl chloride (

            
            ) is catastrophic on a large scale.[1] The free hydroxyl group acts as a nucleophile toward the newly formed acid chloride of a neighboring molecule, leading to rapid oligomerization (polyesters) rather than the discrete acid chloride.[1]
            

            The Solution:

            • Masking: We block the hydroxyl group with an acetate ester.[1] This prevents self-reaction and allows for the isolation of a high-purity acid chloride.[1]

            • Activation: The acetyl group is easily removed after the critical coupling step (e.g., amide/ester formation) using mild hydrolysis.[1]

            Process Workflow Visualization

            The following diagram illustrates the critical decision pathways and reaction logic for this manufacturing process.

            G Start Start: 2-Hydroxy-2- methylbutyric Acid (HMBA) Decision Stability Requirement? Start->Decision RouteA Route A: O-Protection (High Stability/Storage) Decision->RouteA Isolable Intermediate RouteB Route B: In-Situ Activation (Immediate Use) Decision->RouteB One-Pot Coupling Acetylation Step 1: Acetylation (Ac2O / H+) RouteA->Acetylation Cyclization Step 1: Cyclization (Triphosgene / Pyridine) RouteB->Cyclization Chlorination Step 2: Chlorination (SOCl2 / DMF cat.) Acetylation->Chlorination ProductA Target A: 2-Acetoxy-2-methylbutyroyl Chloride Chlorination->ProductA ProductB Target B: 5-ethyl-5-methyl-1,3- dioxolane-2,4-dione Cyclization->ProductB

            Figure 1: Strategic decision tree for HMBA activation. Route A is preferred for scale-up and storage; Route B is for immediate consumption.[1]

            Detailed Protocol: Route A (O-Acetyl Protection)

            This is the standard protocol for producing kilogram-scale batches of the stable intermediate.

            Phase 1: O-Acetylation

            Objective: Convert HMBA to 2-acetoxy-2-methylbutyric acid.[1]

            • Reagents:

              • 2-Hydroxy-2-methylbutyric acid (1.0 eq)[1]

              • Acetic Anhydride (1.5 eq)[1]

              • Sulfuric Acid (

                
                ) (0.01 eq, catalyst)[1]
                
            • Equipment: Glass-lined reactor with reflux condenser and temperature probe.[1]

            Step-by-Step:

            • Charge: Load HMBA into the reactor.

            • Addition: Add Acetic Anhydride slowly over 30 minutes. Note: Reaction is endothermic initially but becomes exothermic.

            • Catalysis: Add catalytic

              
              .[1] Heat mixture to 60°C  for 4 hours.
              
            • Monitoring: Monitor by HPLC or TLC until HMBA < 1.0%.

            • Quench: Add water (10% of volume) to hydrolyze excess anhydride.[1]

            • Extraction: Extract with Toluene. Wash organic layer with brine.[1][2]

            • Concentration: Strip solvent under vacuum to yield the crude O-acetyl acid (Viscous oil).

            Phase 2: Chlorination (Acid Chloride Formation)

            Objective: Convert 2-acetoxy-2-methylbutyric acid to 2-acetoxy-2-methylbutyroyl chloride .[1]

            • Reagents:

              • Crude O-Acetyl Acid (from Phase 1)[1]

              • Thionyl Chloride (

                
                ) (1.2 eq)[1]
                
              • Dimethylformamide (DMF) (0.05 eq, Catalyst)[1]

              • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1]

            Step-by-Step:

            • Setup: Ensure reactor is dry and under Nitrogen (

              
              ) sweep. Connect scrubber (NaOH) to vent line to trap 
              
              
              
              and
              
              
              gases.[1]
            • Solvation: Dissolve O-Acetyl acid in Toluene (3-5 volumes).

            • Catalyst: Add DMF.[1] Mechanism: DMF reacts with

              
               to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species, significantly accelerating the reaction kinetic.[1]
              
            • Chlorination: Heat solution to 45–50°C . Add

              
               dropwise over 2 hours.
              
              • Critical Control: Do not exceed 55°C to prevent decarboxylation or darkening.[1]

            • Reflux: Hold at 50°C for 3 hours until gas evolution ceases.

            • Purification: Distill off Toluene and excess

              
               under reduced pressure (vacuum).
              
            • Isolation: Vacuum distill the product (bp approx. 65-70°C at 10 mmHg) to obtain a clear, colorless liquid.

            Analytical Controls & Specifications

            To ensure "Trustworthiness" (E-E-A-T), the following specifications must be met before releasing the batch for downstream coupling.

            ParameterSpecificationMethodRationale
            Appearance Clear, colorless liquidVisualYellowing indicates thermal degradation.[1]
            Purity > 97.0%GC-FIDHigh purity required to prevent side-reactions.[1]
            Assay > 98.0% w/wTitration (AgNO3)Measures hydrolyzable chloride content.[1]
            IR Shift 1790-1810 cm⁻¹ (COCl)FTIRConfirms conversion of COOH (1710 cm⁻¹) to COCl.[1]
            H-NMR
            
            
            2.1 (s, Acetyl-CH3)
            1H-NMRConfirms integrity of the protecting group.[1]

            Process Safety & Engineering Controls

            Off-Gas Management

            The chlorination step generates stoichiometric quantities of Sulfur Dioxide (

            
            ) and Hydrogen Chloride (
            
            
            
            ).[1]
            • Requirement: A two-stage scrubber system.[1]

              • Stage 1: Water (traps HCl).[1]

              • Stage 2: 15% NaOH (traps

                
                ).[1]
                
            • Engineering: Maintain a slight negative pressure (-5 mbar) in the reactor to ensure gases flow to the scrubber.

            Thermal Hazards
            • Exotherm: The reaction of

              
               with the acid is endothermic, but the decomposition of the chlorosulfite intermediate is exothermic.
              
            • Control: Use a jacketed reactor with active cooling capacity. Do not add

              
               as a single bolus.
              

            Manufacturing Workflow Diagram

            ProcessFlow cluster_0 Reaction Zone cluster_1 Scrubbing System cluster_2 Purification Reactor Glass-Lined Reactor (Toluene + Precursor) Scrubber1 Scrubber 1 (Water/HCl Trap) Reactor->Scrubber1 Off-gas (HCl, SO2) Evaporator Rotary/Thin Film Evaporator Reactor->Evaporator Crude Mixture Dosing Dosing Pump (SOCl2) Dosing->Reactor Controlled Addition Scrubber2 Scrubber 2 (NaOH/SO2 Neutralization) Scrubber1->Scrubber2 Receiver Product Receiver (Under N2) Evaporator->Receiver Distilled Product

            Figure 2: Process Flow Diagram (PFD) for the chlorination stage, highlighting critical off-gas scrubbing.

            References

            • O-Acetylation Protocols: Organic Syntheses, Coll. Vol. 3, p. 452 (1955).[1] Procedure for acetylation of hydroxy acids using acetic anhydride.[1][3]

            • Thionyl Chloride Mechanism: Master Organic Chemistry. "Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids." Detailed mechanism of the Vilsmeier-Haack catalysis.

            • Alpha-Hydroxy Acid Activation:Journal of Organic Chemistry. "Synthesis of activated alpha-hydroxy acid derivatives via 1,3-dioxolane-2,4-diones." (General methodology for Route B).
            • HMBA Properties: PubChem Compound Summary for CID 95433, 2-Hydroxy-2-methylbutyric acid.[1]

            Sources

            Troubleshooting & Optimization

            Preventing self-polymerization of 2-Hydroxy-2-methylbutyroyl chloride

            Author: BenchChem Technical Support Team. Date: February 2026

            Technical Support Center: Handling Labile

            
            -Hydroxy Acid Chlorides 
            Topic:  Preventing Self-Polymerization of 2-Hydroxy-2-methylbutyroyl chloride
            Ticket ID:  #HA-CL-2MB-001
            

            Part 1: Executive Summary & Core Directive

            The Critical Failure Mode: You are encountering Intermolecular Self-Esterification . this compound is a bifunctional molecule containing both a nucleophile (tertiary -OH) and a potent electrophile (-COCl). Unlike standard acid chlorides, this molecule is inherently unstable. In concentrated or neat forms, it acts as its own monomer, rapidly polymerizing into a polyester.

            The Solution Strategy: Do not attempt to isolate or store this compound. The only reliable method to prevent polymerization is Telescoped Synthesis —generating the reagent in situ under strict kinetic control (low temperature, high dilution) and reacting it immediately with your target nucleophile.

            Part 2: The Mechanism (The "Why")

            To troubleshoot effectively, you must understand the enemy. The polymerization is not a random degradation; it is a step-growth polymerization driven by the high reactivity of the acyl chloride.

            Figure 1: Self-Polymerization Pathway The following diagram illustrates how Monomer A attacks Monomer B, releasing HCl and forming a dimer, which then continues to react.

            SelfPolymerization Monomer Monomer (this compound) Transition Nucleophilic Attack (-OH attacks -COCl) Monomer->Transition Concentration / Heat Dimer Dimer (Ester Linkage Formed) Transition->Dimer -HCl HCl Byproduct: HCl Transition->HCl Polymer Polyester (Viscous Oil/Gel) Dimer->Polymer Chain Growth

            Caption: Step-growth polymerization mechanism driven by intermolecular nucleophilic acyl substitution.

            Part 3: Troubleshooting Guide (FAQ)

            Q1: My reaction mixture turned into a viscous gel/oil before I could use it. Why?

            Diagnosis: You likely concentrated the solution to remove excess thionyl chloride (

            
            ) or oxalyl chloride.
            The Fix: Never concentrate to dryness. 
            Removing the solvent increases the concentration of the monomer, exponentially increasing the rate of second-order polymerization kinetics.
            
            • Correct Action: Use a higher boiling solvent (e.g., Toluene or DCM) for the synthesis and carry the entire solution directly into the next step.

            Q2: Can I store this compound at -20°C?

            Diagnosis: Storage is high-risk, even at low temperatures. The Fix: No. Even at -20°C, the liquid phase allows for slow molecular tumbling and eventual dimerization.

            • Self-Validating Test: If you must store it, you need to validate integrity before use. Take an aliquot and run an IR spectrum (see Data Table 1 below). If the carbonyl peak has shifted, discard the batch.

            Q3: I am adding the acid chloride to an amine, but I'm getting low yields and oligomers.

            Diagnosis: You are likely performing a "Normal Addition" (dropping amine into acid chloride). The Fix: Inverse Addition.

            • Normal Addition: The acid chloride is in excess relative to the amine at the start. It prefers to react with itself (polymerize) rather than wait for the amine.

            • Inverse Addition: Drop the Acid Chloride solution slowly into the Amine solution . This ensures the amine (nucleophile) is always in huge excess, statistically favoring the Amide formation over the Ester (polymer) formation.

            Part 4: Self-Validating Experimental Protocol

            Objective: Synthesis of this compound and immediate conversion to an Amide (Telescoped).

            Validation Checkpoint (IR Spectroscopy): Before proceeding to Step 2, you can verify the acid chloride formation using IR.

            Functional GroupExpected Wavenumber (
            
            
            )
            Signal TypeStatus
            Acid Chloride (Target) 1790 - 1815 Sharp, StrongGO
            Ester (Polymer Impurity) 1735 - 1750 Broad, StrongNO GO
            Carboxylic Acid (Start) 1700 - 1725BroadIncomplete Rxn

            Step-by-Step Protocol:

            • Preparation (Inert & Cold):

              • Dissolve 2-hydroxy-2-methylbutyric acid (1.0 eq) in anhydrous DCM (0.2 M concentration). Do not use higher concentrations.

              • Add a catalytic amount of DMF (1-2 drops).

              • Cool the solution to 0°C under Nitrogen/Argon.

            • Chlorination (The "Gentle" Approach):

              • Why Oxalyl Chloride? It generates gases (

                
                ) that escape easily without requiring heat, unlike Thionyl Chloride which often requires reflux.
                
              • Add Oxalyl Chloride (1.2 eq) dropwise over 20 minutes.

              • Stir at 0°C for 2 hours. Do not let it warm to room temperature if possible.

              • Critical Step: Blow a stream of dry Nitrogen over the solution for 15 minutes to remove dissolved HCl and excess Oxalyl Chloride. Do NOT use a rotary evaporator.

            • Telescoped Coupling (Inverse Addition):

              • In a separate flask, prepare your Nucleophile (e.g., Amine, 1.1 eq) and Base (e.g., Triethylamine, 2.5 eq) in DCM at 0°C.

              • Transfer the cold Acid Chloride solution via cannula or syringe slowly into the Nucleophile flask.

              • Mechanism:[1][2][3][4] The base neutralizes the HCl immediately, preventing acid-catalyzed polymerization, while the excess nucleophile traps the acid chloride.

            Part 5: Decision Tree for Handling

            Use this logic flow to determine your next step during the experiment.

            DecisionTree Start Start: 2-Hydroxy Acid Precursor Protect Can you protect the -OH group? (e.g., Acetyl/TMS) Start->Protect YesProtect YES: Protect -OH first. Proceed with standard SOCl2 synthesis. Protect->YesProtect Preferred NoProtect NO: Must use naked -OH. Protect->NoProtect Required Method Use Oxalyl Chloride @ 0°C. Solvent: DCM or Toluene. NoProtect->Method Check Check IR of Aliquot. Peak @ ~1800 cm-1? Method->Check Good Peak 1800 cm-1: INVERSE ADDITION to Nucleophile. Check->Good Yes Bad Peak 1740 cm-1: Polymerized. Discard. Check->Bad No

            Caption: Operational workflow for deciding synthesis strategy based on protection group viability.

            References

            • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (See section on "Acyl Halides" and "Nucleophilic Acyl Substitution").
            • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
            • Kricheldorf, H. R. (2000). "Syntheses of Biodegradable Poly(ester)s." Macromolecular Rapid Communications, 21(9), 528-543. Link (Discusses self-condensation of hydroxy acids).

            • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Principles of kinetic vs.

            Sources

            Improving yield in 2-Hydroxy-2-methylbutyroyl chloride acylation reactions

            Author: BenchChem Technical Support Team. Date: February 2026

            Technical Support Center: Acylation with 2-Hydroxy-2-methylbutyroyl Chloride

            Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Yield & Purity in Sterically Hindered

            
            -Hydroxy Acid Chloride Reactions
            

            Executive Summary: The -Hydroxy Paradox

            Welcome to the technical guide for handling This compound . If you are reading this, you are likely experiencing low yields (<40%), gummy residues, or inseparable impurities.

            The Diagnosis: The core issue is rarely the reagents themselves, but the inherent instability of unprotected

            
            -hydroxy acid chlorides . This molecule contains both a nucleophile (the tertiary -OH) and a potent electrophile (the -COCl). Without specific intervention, it will self-immolate via intermolecular esterification (oligomerization) long before it reacts with your target amine or alcohol.
            

            This guide provides three specific workflows to resolve this, ranked by reliability.

            Diagnostic Workflow

            Before proceeding, identify your constraint using the logic flow below.

            ReactionLogic Start START: Low Yield / Gummy Product Q1 Is the u03b1-hydroxyl group protected? Start->Q1 Sol1 Check Moisture/Sterics (See Module 3) Q1->Sol1 Yes (OAc, OTMS) Q2 Can you tolerate an O-acyl protecting group? Q1->Q2 No Sol2 SOLUTION A: Pre-Acetylation Strategy (High Yield) Q2->Sol2 Yes (Recommended) Sol3 SOLUTION B: Dioxolanone Activation (Specialized) Q2->Sol3 No (Must be free -OH)

            Figure 1: Decision matrix for selecting the correct synthetic strategy.

            Module 1: The "Gold Standard" (O-Protection)

            Context: The only way to isolate a stable acid chloride of 2-hydroxy-2-methylbutyric acid is to "mask" the tertiary alcohol. The acetyl (OAc) group is preferred due to ease of removal later.

            Why this works: It removes the internal nucleophile, preventing self-polymerization. The resulting 2-acetoxy-2-methylbutyroyl chloride is stable and can be distilled.

            Protocol: Synthesis of 2-Acetoxy-2-methylbutyroyl Chloride
            StepReagentConditionsCritical Note
            1. Protection Acetic Anhydride (1.5 eq), Pyridine (cat.)60°C, 2hMonitor by TLC. Ensure complete consumption of starting acid.[1]
            2. Activation Thionyl Chloride (
            
            
            , 1.2 eq), DMF (cat.)
            Reflux, 2hDo not use oxalyl chloride without protection; it forms cyclic artifacts.
            3. Isolation Vacuum Distillation50-60°C @ 10 mmHgRemove excess
            
            
            completely (co-evaporate with toluene).
            4. Coupling Target Amine/Alcohol, TEADCM, 0°C
            
            
            RT
            The hindered tertiary center requires longer reaction times (12-24h).

            Post-Reaction: The O-acetyl group can be removed using mild basic hydrolysis (

            
            /MeOH) if the free hydroxyl is required in the final product.
            

            Module 2: The "Stealth" Route (Dioxolanone Activation)

            Context: If you cannot use standard protection/deprotection steps, do not try to make the acid chloride directly. Instead, synthesize the 1,3-dioxolane-2,4-dione (O-carboxyanhydride).

            Mechanism: This heterocyclic intermediate acts as a "masked" acid chloride. It reacts with nucleophiles to release the desired product and CO2, revealing the free hydroxyl group automatically.

            Dioxolanone Acid 2-Hydroxy-2-methyl butyric acid Diox 1,3-Dioxolane-2,4-dione (Reactive Intermediate) Acid->Diox Cyclization Phosgene Triphosgene / THF Phosgene->Diox Product Final Amide (Free -OH group) Diox->Product Ring Opening Gas CO2 (Gas) Diox->Gas Amine Nucleophile (R-NH2) Amine->Product

            Figure 2: The Dioxolanone pathway avoids acid chloride instability entirely.

            Protocol:

            • Cyclization: React 2-hydroxy-2-methylbutyric acid with Triphosgene (0.35 eq) in dry THF at 0°C with pyridine.

            • Reaction: Add your amine nucleophile directly to this solution.

            • Result: The amine attacks the carbonyl, CO2 is lost, and the free

              
              -hydroxy amide is formed in one pot [1, 2].
              

            Troubleshooting & FAQs

            Q1: I tried reacting the unprotected acid with thionyl chloride and got a black tar. What happened? A: You likely formed a cyclic sulfite ester which then decomposed.

            
            -Hydroxy acids react with 
            
            
            
            to form a 5-membered ring (1,3,2-dioxathiolan-4-one 2-oxide). Upon heating, this decomposes violently or polymerizes rather than forming the clean acid chloride [3]. Stop doing this. Use Method A (Protection) or Method B (Dioxolanone).

            Q2: My yield is low even with the protected acid chloride. Why? A: Steric hindrance. The C2 position has a methyl, an ethyl, and the protecting group. This is a "neopentyl-like" center.

            • Fix: Use a stronger base catalyst like DMAP (4-dimethylaminopyridine) (10 mol%) to accelerate the acylation.

            • Fix: Switch solvent to 1,2-dichloroethane and reflux if the amine is non-volatile.

            Q3: Can I use Oxalyl Chloride instead of Thionyl Chloride? A: Only if the hydroxyl is protected. If unprotected, oxalyl chloride will form a stable cyclic oxazolidine-dione type species (if amine is present) or a cyclic anhydride, effectively killing the reactivity toward intermolecular acylation.

            Q4: How do I remove the Acetyl group without hydrolyzing my new amide bond? A: Amides are much more stable than esters. Use LiOH in THF/Water at 0°C. The ester will hydrolyze within minutes; the sterically hindered amide will remain intact for hours.

            References

            • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[2] (Standard protocol for O-acetylation and stability of hindered esters).

            • Toyooka, K., et al. (1989).

              
              -Hydroxy Acids." Chemical & Pharmaceutical Bulletin, 37(3). (Describes the O-carboxyanhydride activation strategy). 
              
            • Blackbourn, C., et al. (2005). "Reactions of

              
              -Hydroxy Acids with Thionyl Chloride." Journal of Organic Chemistry. (Mechanistic insight into the failure of unprotected acid chloride formation). 
              
            • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[2] (Acylation kinetics of hindered centers).

            For further assistance, contact the Application Science team with your specific LC-MS data.

            Sources

            Technical Support Center: A Guide to Controlling Exotherms in Reactions with 2-Hydroxy-2-methylbutyroyl Chloride

            Author: BenchChem Technical Support Team. Date: February 2026

            Welcome to the technical support center for handling 2-Hydroxy-2-methylbutyroyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive bifunctional reagent. Our goal is to provide you with in-depth technical insights, troubleshooting strategies, and field-proven protocols to ensure your experiments are safe, controlled, and reproducible. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in the laboratory.

            Section 1: Understanding the Hazard - The Unique Chemistry of this compound

            This compound is a valuable synthetic intermediate, but its structure presents a unique set of challenges. It combines the high reactivity of an acyl chloride with the nucleophilic and hydrogen-bonding capabilities of a tertiary alcohol. Understanding this dual nature is the cornerstone of controlling its reactivity.

            • The Acyl Chloride Moiety : The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the chlorine and oxygen atoms.[1] This makes it extremely susceptible to attack by nucleophiles such as amines, alcohols, and even water.[2][3] These reactions are typically very fast, vigorous, and highly exothermic.[1] A critical byproduct of these reactions is hydrogen chloride (HCl) gas, which is corrosive and can contribute to pressure buildup in a closed system.[4][5][6]

            • The Tertiary Hydroxyl Group : The presence of the -OH group introduces complexity.

              • Nucleophilicity : It can act as an internal nucleophile, potentially leading to side reactions like the formation of lactones or oligomeric esters, especially under basic conditions or at elevated temperatures.

              • Solubility and Hydrogen Bonding : It can influence the reagent's solubility and interaction with solvents.

              • Stability : The stability of the parent carboxylic acid, 2-hydroxy-2-methylbutyric acid, is known to be sensitive to temperature and pH, suggesting that the acyl chloride derivative must be handled with care to avoid degradation.[7][8]

            The combination of these functional groups means that every addition of this reagent is not just a single reaction but a competition between desired transformations and potential, often highly exothermic, side reactions.

            Section 2: Frequently Asked Questions (FAQs)

            Q1: Why is my reaction temperature spiking so dramatically upon adding this compound?

            A: This is due to the inherent reactivity of the acyl chloride group.[1] The reaction with your nucleophile (e.g., an amine) is extremely fast and releases a significant amount of energy (a high heat of reaction). A temperature spike indicates that the rate of heat generation is exceeding your cooling system's capacity for heat removal. The solution is to decrease the rate of heat generation by slowing the addition of the acyl chloride to a drop-wise rate, ensuring your cooling bath is at an appropriate temperature (e.g., 0 °C or below), and using sufficient solvent to help dissipate the heat.

            Q2: The headspace of my reactor is filled with white fumes. Is this normal and what is it?

            A: This is very common and is almost certainly hydrogen chloride (HCl) gas being evolved.[5][6] HCl is formed as a byproduct when the acyl chloride reacts with your nucleophile. The "fuming" appearance is due to the gas reacting with atmospheric moisture to form a fine aerosol of hydrochloric acid.[5] While expected, it is a sign that the reaction is proceeding. Crucially, this must be done in a certified chemical fume hood to avoid inhalation. [9] A nitrogen or argon counterflow can help direct the fumes to a scrubber if necessary.[10]

            Q3: Can I add my amine (or alcohol) solution to the flask containing the this compound?

            A: This is strongly discouraged. This procedure, known as an inverse addition, would create an initial high concentration of the highly reactive acyl chloride. The first drops of your nucleophile would react violently, creating a localized, intense exotherm that is very difficult to control. The standard and safest procedure is to always add the reactive acyl chloride slowly to the solution of the nucleophile .[11] This keeps the concentration of the most reactive species low and ensures the exotherm is generated gradually and can be managed by the cooling system.

            Q4: What are the best practices for choosing a solvent for this reaction?

            A: An ideal solvent should be:

            • Inert: It should not react with the acyl chloride. Avoid alcoholic solvents unless they are the intended reactant. Ethereal solvents (THF, 2-MeTHF), chlorinated solvents (DCM), and hydrocarbons (toluene, heptane) are common choices.

            • Aprotic: To prevent reaction with the acyl chloride.

            • Sufficiently High Boiling Point: To avoid boiling if a minor temperature excursion occurs, but low enough to be easily removed during workup.

            • Good Heat Transfer Properties: The solvent acts as a heat sink, so a sufficient volume is crucial for thermal management.

            Q5: How does the hydroxyl group on the acyl chloride affect the reaction and product purity?

            A: The hydroxyl group can lead to specific impurities. At higher temperatures, or if an excess of a non-hindered base is used, the hydroxyl group of one molecule could potentially react with the acyl chloride of another, leading to dimer or oligomer formation. This is a key reason why maintaining low temperatures is critical not only for safety but also for product purity.

            Section 3: Troubleshooting Guide

            This section addresses common problems encountered during the reaction and provides a logical path to their resolution.

            Problem Potential Cause(s) Corrective Action(s)
            Uncontrolled Temperature Spike (Runaway Exotherm) 1. Addition rate is too fast.2. Insufficient cooling (improper bath, low coolant flow).3. Reaction is too concentrated.4. Incorrect order of addition (inverse addition).IMMEDIATELY stop the addition. 1. Increase cooling efficiency (add more dry ice, lower cryostat setpoint).2. If safe, add pre-chilled inert solvent to dilute the reaction.3. Prepare for emergency quenching if the temperature continues to rise unabated.4. Review and revise the protocol to slow the addition rate significantly.
            Low Product Yield or Significant Impurity Formation 1. Thermal Degradation: The exotherm may have "cooked" the desired product or starting material.[8]2. Side Reactions: The hydroxyl group may be participating in intermolecular reactions.3. Hydrolysis: The acyl chloride is reacting with trace water in the reagents or solvent.1. Improve Temperature Control: Re-run the reaction at a lower temperature with a slower addition rate.2. Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly. Perform the reaction under an inert atmosphere (N₂ or Ar).[9]3. Analyze Impurities: Use LCMS or GCMS to identify major impurities, which can provide clues about the competing reaction pathways.
            Pressure Buildup in Reactor 1. Rapid evolution of HCl gas.[4]2. Reaction temperature has exceeded the solvent's boiling point.1. Ensure Proper Venting: The system should not be closed. Vent the reaction through a drying tube or an oil bubbler to a scrubber (e.g., a beaker with a dilute NaOH solution) to neutralize HCl.2. Improve Temperature Control: A significant pressure increase is a key indicator of a potential runaway. Re-evaluate your cooling capacity and addition rate.
            Incomplete Reaction / Stalled Conversion 1. Insufficient stoichiometry of the acyl chloride.2. Low reaction temperature is slowing kinetics too much.3. Poor mixing in a large or viscous reaction.1. Verify Stoichiometry: Ensure calculations are correct. Consider that some acyl chloride may have degraded if it is old or was improperly stored.2. Controlled Warming: After the addition is complete at low temperature, allow the reaction to slowly warm to room temperature and stir for 1-4 hours, monitoring by TLC or LCMS.[12]3. Improve Agitation: Ensure the stir rate is sufficient to create a vortex and provide good mixing.

            Section 4: Field-Proven Experimental Protocols

            Disclaimer: These are general protocols and must be adapted based on the specific stoichiometry, scale, and reagents used. A thorough risk assessment must be performed before any experiment.[9]

            Protocol 4.1: Controlled Acylation of an Amine (General Procedure)

            This protocol details the addition of this compound to a primary or secondary amine to form an amide.

            • Reactor Setup:

              • In a certified chemical fume hood, equip a clean, oven-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer or thermocouple probe, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.[9][13]

              • Ensure a cooling bath (e.g., ice-water or dry ice/acetone) is ready.

            • Reagent Preparation:

              • Dissolve the amine (1.0 eq.) and a non-nucleophilic base like triethylamine or pyridine (1.1 - 1.5 eq.) in a suitable anhydrous solvent (e.g., DCM or THF). The base is required to neutralize the HCl generated during the reaction.[3]

              • Charge the amine solution to the reaction flask and begin stirring.

              • Cool the flask to 0 °C using the cooling bath.

              • In the dropping funnel, prepare a solution of this compound (1.05 - 1.1 eq.) in the same anhydrous solvent.

            • Controlled Addition:

              • Once the amine solution is at 0 °C, begin the drop-wise addition of the acyl chloride solution from the dropping funnel.

              • Crucially, monitor the internal temperature continuously. Maintain the internal temperature below 5-10 °C throughout the addition. Adjust the addition rate as needed to control the exotherm.[11]

              • The total addition time should typically be over 30-60 minutes for lab-scale reactions, and longer for larger scales.

            • Reaction and Monitoring:

              • After the addition is complete, allow the reaction to stir at 0 °C for another 30 minutes.

              • The reaction can then be allowed to slowly warm to room temperature and stirred for 1-4 hours, or until reaction completion is confirmed by TLC, LCMS, or GC.[12]

            Protocol 4.2: Safe Quenching of the Reaction Mixture

            Quenching is necessary to neutralize any unreacted acyl chloride and acidic byproducts. This process can also be exothermic.

            • Prepare the Quench Solution:

              • In a separate, appropriately sized flask, prepare a quench solution. A cold, dilute solution of sodium bicarbonate (NaHCO₃) or a buffered phosphate solution (pH ~7-8) is often suitable.

              • Place this quench flask in an ice bath.

            • The Quench:

              • Slowly transfer the reaction mixture via cannula or by pouring carefully into the vigorously stirred, cold quench solution. Do NOT add the quench solution to the reaction mixture , as this can create a dangerous, uncontrolled exotherm.

              • Monitor the temperature of the quench flask during the addition.

              • After the addition is complete, allow the mixture to stir for 15-30 minutes.

            • Workup:

              • Transfer the quenched mixture to a separatory funnel.

              • Separate the organic and aqueous layers.

              • Wash the organic layer sequentially with water and brine.[12]

              • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

            Section 5: Principles of Thermal Safety & Scale-Up

            Scaling up exothermic reactions is a significant challenge. What is easily controlled in a 100 mL flask can become a serious hazard in a 10 L reactor due to the change in the surface-area-to-volume ratio, which reduces the efficiency of heat removal.[14]

            Reaction Calorimetry: For any process intended for scale-up, reaction calorimetry is an indispensable tool.[15] A reaction calorimeter measures the heat flow in real-time, providing critical data for safety assessment.[16][17]

            Key Thermal Safety Parameters:

            ParameterDescriptionWhy It's Critical
            Heat of Reaction (ΔHr) The total amount of energy released or absorbed by the reaction.Determines the total cooling duty required. A high ΔHr signals a significant potential hazard.
            Heat Flow (Qr) The rate at which heat is being generated (in W or J/s).This must always be lower than the rate of heat removal by the cooling system. Calorimetry allows you to see how addition rate, temperature, and concentration affect this value.[17]
            Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if all cooling were to fail and the accumulated, unreacted reagent were to react instantly.This is a worst-case scenario calculation. If the resulting temperature (Tprocess + ΔTad) exceeds the boiling point of the solvent or the decomposition temperature of any component, you have a severe runaway risk.[16]
            Maximum Temperature of the Synthesis Reaction (MTSR) The highest temperature the reaction could reach in a cooling failure scenario.This value is used to classify the thermal risk of a process using systems like the Stoessel criticality classification.[16]

            Section 6: Visual Guides & Workflows

            Diagram 1: Controlled Addition Workflow

            cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup Phase A Dry Glassware & Setup Under Inert Gas B Prepare Nucleophile Solution in Reactor A->B C Cool Reactor to Target Temperature (e.g., 0°C) B->C E Begin Slow, Drop-wise Addition of Acyl Chloride C->E D Prepare Acyl Chloride Solution in Dropping Funnel F Continuously Monitor Internal Temperature E->F G Adjust Addition Rate to Maintain Temp < 5-10°C F->G G->E H Complete Addition & Stir at Low Temp G->H Addition Complete I Allow to Warm & Stir to Completion (Monitor) H->I K Slowly Add Reaction Mixture to Quench I->K J Prepare Cold Quench Solution J->K L Extract, Wash, Dry, & Concentrate K->L M Purify Product L->M

            Caption: Workflow for the controlled addition of this compound.

            Diagram 2: Troubleshooting a Temperature Excursion

            Start Temperature Rises Above Set Limit Stop STOP ADDITION IMMEDIATELY Start->Stop CheckCooling Is Cooling System at Max Capacity? Stop->CheckCooling IncreaseCooling Increase Cooling: Add Dry Ice / Lower Setpoint CheckCooling->IncreaseCooling No TempControl Is Temperature Now Decreasing? CheckCooling->TempControl Yes IncreaseCooling->TempControl Resume Resume Addition at 50% Slower Rate TempControl->Resume Yes Dilute Add Pre-Chilled Inert Solvent TempControl->Dilute No TempStillRising Is Temperature Still Rising? Dilute->TempStillRising Emergency EMERGENCY Execute Quench Plan Evacuate Area TempStillRising->Emergency Yes Hold Hold and Monitor Until Stable TempStillRising->Hold No

            Caption: Decision tree for managing an unexpected temperature spike.

            Diagram 3: Key Reaction Pathways

            cluster_reactants cluster_products cluster_side_products Potential Side Reactions & Products AcylChloride 2-Hydroxy-2-methyl- butyroyl chloride DesiredProduct Desired Product (Amide) AcylChloride->DesiredProduct HCl HCl Gas AcylChloride->HCl HydrolysisProduct 2-Hydroxy-2-methyl- butyric acid AcylChloride->HydrolysisProduct Dimer Ester-Acyl Chloride Dimer or Oligomers AcylChloride->Dimer Another molecule of Acyl Chloride Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->DesiredProduct Nucleophile->HCl Water Trace H2O Water->HydrolysisProduct SelfReaction Intermolecular Self-Reaction (High Temp / Base)

            Caption: Desired reaction pathway versus common exothermic side reactions.

            Section 7: References

            • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Available at:

            • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Available at:

            • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Available at:

            • International Programme on Chemical Safety. (n.d.). International Chemical Safety Cards: ACETYL CHLORIDE. Available at:

            • Reddit r/Chempros. (2024, May 23). Removing oxalyl chloride from acid chloride intermediate in ester formation. Available at:

            • Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Available at:

            • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Available at:

            • International Programme on Chemical Safety & European Commission. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Available at:

            • Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances. Available at:

            • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Acyl Substitution for Amide Synthesis. Available at:

            • Dennehy, O. et al. (2020, May 19). Scale-up and Optimization of a continuous flow synthesis of an α- thio-βchloroacrylamide. CORA. Available at:

            • Georg, A. et al. (2019, June 10). Safe scale-up with exothermic reactions. ResearchGate. Available at:

            • Kamala Jyotsna, G. et al. (2017). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. Inorganic Chemistry: An Indian Journal. Available at:

            • BenchChem. (2025). 2-Hydroxy-2-methylbutanenitrile synthesis and properties. Available at:

            • Clark, J. (2023, January 22). Reactions of Acyl Chlorides with Water. Chemistry LibreTexts. Available at:

            • National Center for Biotechnology Information. (n.d.). (+-)-2-Hydroxy-2-methylbutyric acid. PubChem. Available at:

            • Stability and Decomposition of 2-Methyl Butyric Acid Under Different Conditions. (n.d.). [Source name unavailable].

            • Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Available at:

            • Study Mind. (2022, April 19). Carboxylic Acids and Derivatives - Acyl Groups (A-Level Chemistry). Available at:

            • Mettler Toledo. (n.d.). Reaction Calorimeters | Reaction & Heat Flow Calorimetry. Available at:

            • Polymer Science Department. (2002). Reaction Calorimetry. [Source name unavailable].

            • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Available at:

            Sources

            Technical Support Center: Optimizing Anhydrous Conditions for Handling 2-Hydroxy-2-methylbutyroyl chloride

            Author: BenchChem Technical Support Team. Date: February 2026

            Welcome to the technical support center for 2-Hydroxy-2-methylbutyroyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for the successful handling and utilization of this highly reactive molecule. The presence of both a hydroxyl group and an acyl chloride functionality within the same molecule presents unique challenges that necessitate stringent anhydrous techniques and a thorough understanding of its potential reaction pathways.

            This document will provide a comprehensive overview of the best practices for maintaining anhydrous conditions, troubleshooting common issues, and answering frequently asked questions. Our goal is to equip you with the knowledge to confidently and safely incorporate this compound into your research and development workflows.

            Part 1: The Criticality of Anhydrous Conditions

            This compound is a bifunctional compound with a highly reactive acyl chloride group. Acyl chlorides are derivatives of carboxylic acids and are characterized by their susceptibility to nucleophilic attack.[1][2] The primary challenge in handling this and other acyl chlorides is their vigorous and often exothermic reaction with water.[3][4]

            This hydrolysis reaction leads to the formation of the parent carboxylic acid, 2-hydroxy-2-methylbutyric acid, and hydrochloric acid (HCl).[1][5] The generation of HCl can further catalyze degradation pathways and is corrosive to equipment. The presence of moisture not only consumes the desired reagent but also introduces impurities that can complicate subsequent reactions and purification steps.[6]

            The hydroxyl group in this compound introduces an additional layer of complexity. This internal nucleophile can participate in intramolecular or intermolecular reactions, leading to the formation of lactones, polyesters, or other undesired byproducts. Therefore, maintaining strictly anhydrous conditions is paramount to preserving the integrity of the molecule.

            Part 2: Troubleshooting Guide

            This section is designed to provide rapid, actionable solutions to common problems encountered during the handling and use of this compound.

            Problem Potential Cause(s) Recommended Solution(s)
            Low or No Reactivity in Subsequent Reaction 1. Hydrolysis of the Acyl Chloride: The reagent may have been exposed to atmospheric moisture during storage or handling.[4] 2. Degradation: Intramolecular or intermolecular reactions may have occurred due to improper storage conditions (e.g., elevated temperature).1. Verify Reagent Quality: Before use, consider a simple test to confirm the presence of the acyl chloride. For example, carefully adding a small aliquot to anhydrous ethanol should produce a rapid reaction to form the corresponding ester. 2. Improve Anhydrous Technique: Review your solvent and glassware drying procedures. Ensure all transfers are conducted under a positive pressure of an inert gas (e.g., argon or nitrogen).[7]
            Formation of a White Precipitate Upon Addition to Reaction Mixture 1. Reaction with Trace Water: The precipitate is likely the hydrolyzed carboxylic acid, which may be insoluble in the reaction solvent.[1] 2. Incompatibility with Solvent: The starting material or a byproduct may be insoluble in the chosen solvent.1. Strictly Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Consider passing the solvent through a column of activated alumina or molecular sieves immediately before use. 2. Solvent Selection: Ensure the chosen solvent is appropriate for the reaction and is compatible with the acyl chloride.
            Inconsistent Reaction Yields 1. Variable Reagent Purity: The purity of the this compound may vary between batches or may have degraded over time.[8] 2. Inconsistent Reaction Setup: Minor variations in moisture ingress or temperature can significantly impact the outcome.1. Reagent Qualification: If possible, determine the purity of the acyl chloride using a suitable analytical method (e.g., titration of HCl generated upon reaction with a known amount of alcohol). 2. Standardize Procedures: Develop and strictly adhere to a standard operating procedure (SOP) for all handling and reaction steps.
            Side Product Formation (e.g., Lactones, Polymers) 1. Intramolecular Cyclization: The hydroxyl group can attack the acyl chloride, particularly at elevated temperatures. 2. Intermolecular Polymerization: The hydroxyl group of one molecule can react with the acyl chloride of another.1. Low-Temperature Reactions: Conduct reactions at the lowest temperature that allows for a reasonable reaction rate. 2. Use of a Non-Nucleophilic Base: If a base is required, use a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) to scavenge HCl without promoting side reactions.

            Part 3: Frequently Asked Questions (FAQs)

            Q1: What is the best way to store this compound?

            A1: Store this compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dry, and well-ventilated area away from sources of ignition and moisture.[9] A desiccator cabinet or a glove box is an ideal storage environment. For long-term storage, refrigeration is recommended; however, ensure the container is allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.[10]

            Q2: How can I be sure my glassware is sufficiently dry?

            A2: All glassware should be oven-dried at a minimum of 120°C for at least 4 hours, or preferably overnight.[11] For highly moisture-sensitive reactions, flame-drying the glassware under vacuum and then cooling it under a stream of dry inert gas is the most effective method. Assemble the apparatus while still warm and maintain a positive pressure of inert gas throughout the experiment.

            Q3: What solvents are recommended for use with this compound?

            A3: Aprotic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and diethyl ether are generally suitable.[12] It is crucial that these solvents are rigorously dried before use. THF and diethyl ether can form explosive peroxides and should be handled with care.[13] Solvents with active hydrogens, such as alcohols and amines, will react with the acyl chloride and should be avoided unless they are intended reagents.[1]

            Q4: What personal protective equipment (PPE) should be worn when handling this compound?

            A4: Due to its corrosive and reactive nature, appropriate PPE is essential. This includes:

            • Eye Protection: Chemical safety goggles and a face shield.[14][15]

            • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[16][17]

            • Body Protection: A flame-retardant lab coat.[18] All handling of this compound should be performed in a certified chemical fume hood.[7]

            Q5: How should I quench a reaction containing this compound?

            A5: Reactions should be quenched carefully, typically by slowly adding the reaction mixture to a separate flask containing a stirred, cold solution of a mild quenching agent. Suitable quenching agents include a dilute aqueous solution of sodium bicarbonate or a saturated solution of ammonium chloride. The quenching process is often exothermic and may release HCl gas, so it should be performed in a fume hood with adequate cooling.

            Q6: Can I use a protecting group for the hydroxyl functionality?

            A6: Yes, protecting the hydroxyl group is a highly recommended strategy to prevent intramolecular and intermolecular side reactions. A silyl ether protecting group, such as a tert-butyldimethylsilyl (TBDMS) ether, is a good option as it is stable to the conditions typically used for acyl chloride synthesis and subsequent reactions, and can be readily removed under mild conditions.

            Part 4: Experimental Protocols

            Protocol 1: General Procedure for Handling and Dispensing this compound

            This protocol assumes the use of a Schlenk line or a glove box to maintain an inert atmosphere.

            • Preparation:

              • Oven-dry all necessary glassware (syringes, needles, cannulas, reaction flasks) and allow to cool in a desiccator.

              • Purge the Schlenk line or glove box with dry argon or nitrogen.

              • Ensure all solvents are anhydrous.

            • Dispensing:

              • If stored in a refrigerator, allow the container of this compound to warm to ambient temperature before opening.

              • Under a positive pressure of inert gas, carefully unseal the container.

              • Using a dry, gas-tight syringe that has been purged with inert gas, withdraw the desired volume of the liquid.

              • Transfer the liquid to the reaction flask, which is also under a positive pressure of inert gas.

              • Immediately reseal the container of this compound.

            Protocol 2: Quality Control Check for Acyl Chloride Activity

            This is a qualitative test to confirm the reactivity of the acyl chloride.

            • Setup:

              • In a fume hood, add 1 mL of anhydrous ethanol to a small, dry test tube.

              • Have a means of observing any temperature change (e.g., holding the test tube).

            • Procedure:

              • Carefully add one drop of this compound to the ethanol.

              • Observation: A vigorous reaction, evidenced by the evolution of gas (HCl) and a noticeable increase in temperature, indicates the presence of the active acyl chloride.[2]

            Part 5: Visualizing the Workflow

            Diagram 1: Decision Tree for Troubleshooting Low Reaction Yield

            G start Low or No Yield check_reagent Perform QC Check on Acyl Chloride (Protocol 2) start->check_reagent reagent_ok Reagent is Active check_reagent->reagent_ok Pass reagent_bad Reagent is Inactive check_reagent->reagent_bad Fail check_conditions Review Anhydrous Technique reagent_ok->check_conditions new_reagent Source Fresh Reagent reagent_bad->new_reagent conditions_ok Technique is Robust check_conditions->conditions_ok conditions_bad Moisture Contamination Suspected check_conditions->conditions_bad check_side_products Analyze for Side Products (e.g., by LC-MS) conditions_ok->check_side_products re_dry Re-dry Solvents and Glassware conditions_bad->re_dry side_products_present Side Products Detected check_side_products->side_products_present no_side_products No Obvious Side Products check_side_products->no_side_products optimize_temp Optimize Reaction Temperature (Lower Temp) side_products_present->optimize_temp protecting_group Consider Hydroxyl Protecting Group Strategy no_side_products->protecting_group optimize_temp->protecting_group

            Caption: Troubleshooting workflow for low reaction yield.

            Diagram 2: Key Chemical Reactions and Degradation Pathways

            G sub This compound hydrolysis_prod 2-Hydroxy-2-methylbutyric acid + HCl sub->hydrolysis_prod Hydrolysis desired_prod Desired Product (Ester, Amide, etc.) sub->desired_prod Desired Reaction lactone Lactone sub->lactone Side Reaction (Heat) polymer Polyester sub->polymer Side Reaction (Concentration) h2o H2O h2o->hydrolysis_prod nu Nucleophile (e.g., R-OH, R-NH2) nu->desired_prod intramol Intramolecular Cyclization intermol Intermolecular Reaction

            Sources

            Managing HCl evolution during 2-Hydroxy-2-methylbutyroyl chloride synthesis

            Author: BenchChem Technical Support Team. Date: February 2026

            Welcome to the technical support center for the synthesis of 2-hydroxy-2-methylbutyroyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for managing the evolution of hydrogen chloride (HCl) gas, a critical and often challenging aspect of this synthesis. Here, we move beyond simple protocols to explain the underlying chemistry and provide actionable troubleshooting advice to ensure a safe, efficient, and successful reaction.

            I. Understanding the Core Reaction and the HCl Challenge

            The conversion of 2-hydroxy-2-methylbutyric acid to its corresponding acyl chloride is most commonly achieved using thionyl chloride (SOCl₂).[1][2][3] This reaction is highly effective due to the conversion of the carboxylic acid's hydroxyl group into a much better leaving group.[2][3][4]

            The reaction proceeds via a nucleophilic acyl substitution mechanism.[1][2] The carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate.[2][3] This intermediate then readily eliminates sulfur dioxide (SO₂) and a chloride ion. The chloride ion subsequently attacks the carbonyl carbon, resulting in the formation of the desired acyl chloride and the release of hydrogen chloride (HCl) gas.[2][5]

            The balanced chemical equation is:

            CH₃CH₂C(OH)(CH₃)COOH + SOCl₂ → CH₃CH₂C(OH)(CH₃)COCl + SO₂(g) + HCl(g)

            A significant challenge in this synthesis is the stoichiometric co-production of two corrosive and hazardous gases: sulfur dioxide (SO₂) and hydrogen chloride (HCl).[2][5] Effective management of these gaseous byproducts is paramount for personnel safety, environmental protection, and the integrity of the experiment. This guide will focus primarily on the management of HCl gas.

            II. Troubleshooting Guide: HCl Evolution Issues

            This section addresses common problems encountered during the synthesis, focusing on symptoms related to improper HCl management.

            Symptom/Observation Potential Cause(s) Recommended Action(s)
            Violent, uncontrollable gas evolution upon reagent addition. 1. Reaction rate is too high: This can be due to rapid addition of thionyl chloride or an excessively high reaction temperature. 2. Localized concentration of reagents: Inadequate stirring can lead to "hot spots" where the reaction proceeds too quickly.1. Control the rate of addition: Add the thionyl chloride dropwise using an addition funnel.[6] 2. Maintain a low temperature: Begin the reaction at 0°C in an ice bath and allow it to slowly warm to room temperature. 3. Ensure efficient stirring: Use a properly sized stir bar and a stir plate with sufficient power to maintain a vortex in the reaction mixture.
            White fumes escaping the reaction apparatus. 1. Inefficient gas scrubbing system: The capacity or efficiency of the trap is insufficient to neutralize the evolving HCl. 2. Leaks in the reaction setup: Poorly sealed joints or connections allow gas to escape before reaching the scrubber.1. Optimize the scrubbing solution: Use a concentrated solution of a suitable base, such as sodium hydroxide (NaOH).[7][8] Ensure the volume is adequate to neutralize all the evolved HCl. 2. Improve gas dispersion: Use a fritted gas dispersion tube (bubbler) to create smaller bubbles, increasing the surface area for neutralization. 3. Check all connections: Ensure all ground glass joints are properly greased and clamped. Check all tubing for cracks or loose fittings.
            Reaction appears to stall or proceed very slowly. 1. Low reaction temperature: While initial cooling is necessary, the reaction may require a higher temperature to proceed to completion. 2. Moisture contamination: Thionyl chloride reacts readily with water, which can quench the reagent.[9]1. Gradual warming: After the initial exothermic phase, allow the reaction to slowly warm to room temperature. Gentle heating (e.g., to 40-50°C) may be required to drive the reaction to completion.[6] 2. Use dry glassware and reagents: Flame-dry all glassware before use and ensure all solvents and starting materials are anhydrous.[9]
            Product is contaminated with the starting carboxylic acid. 1. Incomplete reaction: The reaction was not allowed to proceed for a sufficient amount of time or at a high enough temperature. 2. Insufficient thionyl chloride: An inadequate amount of the reagent was used.1. Monitor the reaction: Use an appropriate analytical technique (e.g., TLC, in-situ IR) to monitor the disappearance of the starting material.[10][11] 2. Use a slight excess of thionyl chloride: A small excess (e.g., 1.1-1.2 equivalents) can help ensure the reaction goes to completion.

            III. Frequently Asked Questions (FAQs)

            Q1: What is the best way to trap the evolved HCl gas on a laboratory scale?

            A1: The most effective method is to use a gas scrubber or trap containing a basic solution.[12] A common and highly effective scrubbing solution is a concentrated aqueous solution of sodium hydroxide (NaOH).[7][8] The HCl gas reacts with the NaOH to form sodium chloride (NaCl) and water.[8] To maximize the efficiency of the trap, the gas stream should be dispersed into small bubbles using a bubbler to increase the gas-liquid contact area.[13] It is also advisable to use a second trap with a fresh basic solution in series to catch any HCl that may pass through the first.

            Q2: Can I use water to trap the HCl gas?

            A2: While HCl is very soluble in water, using water alone is not the most effective method for complete neutralization, especially for larger scale reactions.[13] The dissolution of HCl in water is exothermic, which can lead to heating of the trap and a decrease in the solubility of the gas.[13] A basic solution actively neutralizes the acid, providing a more efficient and irreversible trapping mechanism.[8][14]

            Q3: My final product is a white solid, not an oil. What happened?

            A3: The desired product, this compound, is an acyl chloride. Acyl chlorides are highly sensitive to moisture and will readily hydrolyze back to the corresponding carboxylic acid upon contact with water, including atmospheric moisture.[9][15] If your product has solidified, it has likely hydrolyzed. To prevent this, ensure all glassware is scrupulously dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

            Q4: Is it necessary to use a solvent for this reaction?

            A4: While the reaction can be run neat, using an inert, anhydrous solvent can offer better temperature control and facilitate stirring, especially on a larger scale. Suitable solvents include dichloromethane (DCM), chloroform, or benzene. The choice of solvent will depend on the scale of the reaction and the desired workup procedure.

            Q5: How can I monitor the progress of the reaction?

            A5: The cessation of gas evolution is a good qualitative indicator that the reaction is nearing completion. For more quantitative monitoring, in-situ spectroscopic techniques like Fourier-Transform Infrared (FT-IR) spectroscopy can be invaluable.[10][11] These methods allow for real-time tracking of the disappearance of the carboxylic acid's characteristic O-H and C=O stretches and the appearance of the acyl chloride's C=O stretch at a different frequency.

            IV. Experimental Protocol with Integrated HCl Management

            This protocol provides a step-by-step guide for the synthesis of this compound with an emphasis on safe and effective HCl management.

            Materials:

            • 2-hydroxy-2-methylbutyric acid

            • Thionyl chloride (SOCl₂)

            • Anhydrous dichloromethane (DCM, optional solvent)

            • Sodium hydroxide (NaOH)

            • Nitrogen or Argon gas

            • Anhydrous magnesium sulfate or sodium sulfate

            Equipment:

            • Round-bottom flask

            • Magnetic stirrer and stir bar

            • Addition funnel

            • Condenser

            • Gas inlet adapter

            • Gas outlet adapter connected via tubing to a series of two gas scrubbing traps

            • Ice bath

            • Heating mantle

            • Rotary evaporator

            Procedure:

            • Apparatus Setup:

              • Flame-dry a round-bottom flask containing a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas.

              • Assemble the reaction apparatus as shown in the diagram below, ensuring all joints are well-sealed.

              • Prepare two gas scrubbing traps, each filled with a concentrated aqueous solution of NaOH. Connect them in series to the gas outlet of the reaction setup.

            • Reaction:

              • To the cooled, inerted flask, add 2-hydroxy-2-methylbutyric acid (1.0 eq). If using a solvent, add anhydrous DCM.

              • Cool the flask to 0°C using an ice bath.

              • Slowly add thionyl chloride (1.1-1.2 eq) to the addition funnel.

              • Add the thionyl chloride dropwise to the stirred reaction mixture over 30-60 minutes. Vigorous gas evolution should be observed bubbling through the scrubbing traps.

              • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

              • Continue stirring at room temperature for 1-2 hours. The reaction can be gently heated (e.g., to reflux in DCM) to ensure completion, which can be monitored by the cessation of gas evolution.

            • Workup and Purification:

              • Once the reaction is complete, remove any excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The vapor from the evaporator should also be passed through the NaOH traps.

              • The crude this compound can then be purified by vacuum distillation. It is critical to maintain anhydrous conditions throughout the workup and purification to prevent hydrolysis.

            V. Visualizations

            Reaction Mechanism

            reaction_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination & Formation Carboxylic_Acid R-COOH Thionyl_Chloride SOCl₂ Intermediate_1 Chlorosulfite Intermediate Carboxylic_Acid->Intermediate_1 attacks SOCl₂ Acyl_Chloride R-COCl Intermediate_1->Acyl_Chloride eliminates SO₂ and Cl⁻ HCl HCl (gas) Intermediate_1->HCl SO2 SO₂ (gas) Intermediate_1->SO2

            Caption: Mechanism of Acyl Chloride Formation

            Experimental Setup for HCl Scrubbing

            experimental_setup Reaction_Flask Reaction Flask 2-hydroxy-2-methylbutyric acid + SOCl₂ Condenser Condenser Reaction_Flask->Condenser Vapors Gas_Outlet Gas Outlet Condenser->Gas_Outlet Scrubber_1 First Scrubber Concentrated NaOH Gas_Outlet->Scrubber_1 HCl + SO₂ Scrubber_2 Second Scrubber Concentrated NaOH Scrubber_1->Scrubber_2 Residual Gas Vent Vent to Fume Hood Scrubber_2->Vent Scrubbed Gas

            Caption: HCl Gas Scrubbing Apparatus

            Troubleshooting Decision Tree

            troubleshooting_tree Start Problem with HCl Evolution Violent_Reaction Violent Reaction? Start->Violent_Reaction Gas_Leak Gas Leak? Violent_Reaction->Gas_Leak No Control_Addition Slow down SOCl₂ addition & cool reaction Violent_Reaction->Control_Addition Yes Slow_Reaction Slow Reaction? Gas_Leak->Slow_Reaction No Check_Seals Check and re-grease all joints Gas_Leak->Check_Seals Yes Warm_Gently Gently warm the reaction mixture Slow_Reaction->Warm_Gently Yes End Problem Resolved Slow_Reaction->End No Control_Addition->End Check_Seals->End Warm_Gently->End

            Caption: Troubleshooting HCl Evolution

            VI. References

            • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]

            • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

            • Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

            • LPP Group. (n.d.). Lab-scale gas scrubbers. Retrieved from [Link]

            • Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

            • Longdom Publishing. (2015, October 5). Scrubbing of HCl Gas from Synthesis Gas in a Multistage Dual-Flow Sieve Plate Wet Scrubber by Alkaline Solution. Retrieved from [Link]

            • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

            • ResearchGate. (2025, August 7). Scrubbing of HCl Gas from Synthesis Gas in a Multistage Dual-Flow Sieve Plate Wet Scrubber by Alkaline Solution | Request PDF. Retrieved from [Link]

            • Reddit. (2015, July 17). Need help in converting a carboxylic acid to an acyl chloride. r/chemistry. Retrieved from [Link]

            • Reddit. (2023, December 10). What would you put in this trap to neutralize HCl gas created by reaction?. r/chemistry. Retrieved from [Link]

            • Schutte & Koerting. (n.d.). Wet Scrubbing of Acidic Gases. Retrieved from [Link]

            • De Dietrich. (n.d.). HCl Treatment. Retrieved from [Link]

            • Torch-Air. (2024, February 27). HCl Scrubber: Operation, Review of Types, Efficiency, Cost and Selection. Retrieved from [Link]

            • Google Patents. (n.d.). CN101658758A - Method for removing hydrogen chloride in chemically synthesized tail gas. Retrieved from

            • Standard Operating Procedures for. (2013, July 22). SOP 0079 - Thionyl Chloride. Retrieved from [Link]

            • METTLER TOLEDO. (n.d.). In-Situ Monitoring of Chemical Reactions. Retrieved from [Link]

            • ResearchGate. (2025, August 10). In situ studies of the oxidation of HCl over RuO2 model catalysts: Stability and reactivity. Retrieved from [Link]

            • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

            • Sparkl. (n.d.). Revision Notes - Production of Acyl Chlorides from Carboxylic Acids. Retrieved from [Link]

            • Lab Alley. (2024, August 19). How to neutralize hydrochloric acid. Retrieved from [Link]

            • Study.com. (n.d.). Neutralizing Hydrochloric Acid | Process & Calculations - Lesson. Retrieved from [Link]

            • New Jersey Department of Health. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

            • Journal of the Indian Chemical Society. (n.d.). Interaction of thionyl chloride and esters of aromatic hydroxy acids and their derivatives in presence of finely divided copper. Retrieved from [Link]

            • Oizom. (2024, December 31). Hydrogen Chloride Monitoring | Know all about HCL gas. Retrieved from [Link]

            • SynArchive. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Retrieved from [Link]

            • Wiley Online Library. (n.d.). Purification of 2-methyl-3-hydroxybutyryl-CoA dehydrogenase from P. putida. Retrieved from [Link]

            • Process Insights. (n.d.). HCl Continuous Emissions Monitoring. Retrieved from [Link]

            • Spectroscopy Online. (2020, November 16). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]

            • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

            • PubMed. (2007). Stereoselective biocatalytic synthesis of (S)-2-hydroxy-2-methylbutyric acid via substrate engineering by using "thio-disguised" precursors and oxynitrilase catalysis. Retrieved from [Link]

            • Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

            • Beilstein Journals. (2014, June 17). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Retrieved from [Link]

            • MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

            • Henry Rzepa's Blog - Ch.imperial. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Retrieved from [Link]

            • Organic Syntheses. (n.d.). 2-hydroxy-5-nitrobenzyl chloride. Retrieved from [Link]

            • Google Patents. (n.d.). KR20240037607A - Preparation and purification method of high purity methyl 2-hydroxyisobutyrate for euv semiconductor process. Retrieved from

            • Organic Syntheses. (n.d.). n-BUTYRYL CHLORIDE. Retrieved from [Link]

            Sources

            Validation & Comparative

            Technical Guide: Mass Spectrometry Fragmentation of 2-Hydroxy-2-methylbutyroyl Chloride

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary

            2-Hydroxy-2-methylbutyroyl chloride (HMBC) is a highly reactive acyl halide intermediate, primarily utilized in the synthesis of pharmaceutical precursors (e.g., antiviral nucleoside prodrugs) and specialized polymers. Unlike its parent metabolite, 2-hydroxy-2-methylbutyric acid (HMBA) , HMBC is rarely the final analyte in biological screens. Instead, it is typically encountered during synthetic process monitoring.

            This guide provides a comparative analysis of the direct mass spectrometric characterization of HMBC versus its stable derivatized counterparts (Methyl Ester and TMS derivatives). It details the specific fragmentation mechanics governed by the acyl chloride functionality and offers protocols for handling this moisture-sensitive compound.

            Chemical Identity & Structural Logic

            Understanding the lability of the acyl chloride bond is prerequisite to interpreting the spectra.

            FeatureSpecification
            IUPAC Name 2-Hydroxy-2-methylbutanoyl chloride
            Formula C
            
            
            H
            
            
            ClO
            
            
            Molecular Weight 136.58 g/mol
            Key Reactivity Hydrolyzes rapidly to HMBA (MW 118) in the presence of moisture; reacts with alcohols to form esters.
            Structural Motif Tertiary alcohol at the
            
            
            -position; Acyl chloride terminus.
            The Analytical Challenge

            Direct analysis of HMBC via GC-MS is complicated by its tendency to degrade on active sites in the injection port or column.

            • Scenario A (Ideal): Anhydrous injection yields the acyl chloride spectrum.

            • Scenario B (Common): Trace moisture leads to mixed spectra of the chloride and the free acid.

            • Scenario C (Derivatized): Intentional conversion to stable esters for quantification.

            Fragmentation Mechanics: The Core Analysis

            A. Direct Analysis: this compound

            When analyzed under strictly anhydrous conditions (EI, 70 eV), the fragmentation is driven by the fragility of the C–Cl bond and

            
            -cleavage.
            

            Predicted Fragmentation Pathway:

            • Molecular Ion [M]+ : m/z 136/138 (3:1 ratio due to

              
              Cl/
              
              
              
              Cl). Intensity is typically very low (<1%) due to rapid fragmentation.
            • 
              -Cleavage (Dominant Pathway):  The bond between the carbonyl carbon and the quaternary 
              
              
              
              -carbon breaks.
              • Fragment A: [COCl]

                
                 at m/z 63  and 65 . This is a diagnostic marker for acyl chlorides.
                
              • Fragment B: [C

                
                H
                
                
                
                O]
                
                
                at m/z 73 . This tertiary carbocation (2-hydroxy-2-butyl cation) is stabilized by the oxygen lone pairs and alkyl donation.
            • Acylium Ion Formation: Loss of the chlorine radical.[1]

              • [M-Cl]

                
                 : m/z 101. This ion subsequently loses CO (28 Da) to form m/z 73.
                
            B. Comparative Alternative: TMS-Derivatized HMBA

            In metabolomics (e.g., Maple Syrup Urine Disease screening), the chloride is irrelevant; the acid is analyzed as a di-TMS derivative.

            • Molecular Ion: m/z 262 (Di-TMS).

            • Base Peak: m/z 73 ([Si(CH

              
              )
              
              
              
              ]
              
              
              ). Note: Same nominal mass as the chloride's carbocation, but distinct exact mass.
            • Rearrangement: m/z 147 (Pentamethyldisiloxane), formed by interaction between the two TMS groups.

            C. Comparative Alternative: Methyl Ester

            Commonly used in FAMEs analysis.

            • Molecular Ion: m/z 132.

            • Base Peak: m/z 59 ([COOCH

              
              ]
              
              
              
              ), resulting from
              
              
              -cleavage.

            Comparative Performance Guide

            This table compares the utility of analyzing the Chloride directly versus converting it.

            MetricDirect Analysis (HMBC) TMS Derivatization (HMBA-TMS) Methyl Ester (HMBA-ME)
            Primary Application Synthetic Process Control (IPC)Biological/Metabolic ProfilingFAMEs / Food Analysis
            Stability Low (Hydrolyzes in seconds)High (Stable for days if dry)High (Very stable)
            Diagnostic Ion m/z 63, 65 (Cl pattern)m/z 147, 73, 75m/z 59
            Library Availability Rare / CustomExtensive (NIST/HMDB)Moderate
            Detection Limit High ppm (due to adsorption)Low ppbLow ppb
            Prep Time Instant (Dilute & Shoot)30-60 mins (Silylation)30-60 mins (Methanolysis)

            Experimental Protocols

            Protocol A: Direct Analysis of HMBC (Process Control)

            Use this to verify the completion of the reaction between HMBA and Thionyl Chloride.

            • Sampling: Take 10

              
              L of the reaction mixture under nitrogen flow.
              
            • Dilution: Immediately dilute into 1.5 mL of anhydrous Dichloromethane (DCM) .

              • Critical Step: The DCM must be dried over molecular sieves (3Å) beforehand.

            • Inlet Conditions:

              • Temperature: 200°C (Keep low to prevent thermal degradation).

              • Mode: Split (20:1) to minimize residence time.

              • Liner: Deactivated glass wool (essential to prevent acid-catalyzed hydrolysis).

            • MS Parameters: Scan range 35–200 amu. Look for the isotopic cluster at m/z 63/65.

            Protocol B: Derivatization to Methyl Ester (Validation)

            Use this if the direct analysis is ambiguous.

            • Quench: Add 50

              
              L of the reaction mix to 500 
              
              
              
              L of Methanol .
            • Incubate: Warm to 60°C for 10 minutes. (The acyl chloride reacts instantly with MeOH to form the ester; HCl is a byproduct).

            • Extract: Add 500

              
              L Hexane and 500 
              
              
              
              L Water. Vortex.
            • Analyze: Inject the top Hexane layer. Look for m/z 132 (Parent) and m/z 59 (Base).

            Visualization: Fragmentation Pathways[3]

            The following diagram illustrates the divergent fragmentation pathways between the reactive Chloride and the stable Methyl Ester, highlighting the diagnostic ions.

            FragmentationPathways HMBC This compound (Precursor) Acylium Acylium Ion [M-Cl]+ (m/z 101) HMBC->Acylium Loss of Cl• Carbocation Carbocation [C4H9O]+ (m/z 73) HMBC->Carbocation Alpha Cleavage COCl Chlorocarbonyl [COCl]+ (m/z 63/65) HMBC->COCl Alpha Cleavage (Diagnostic) MethEster Methyl Ester Derivative (Alternative) HMBC->MethEster + MeOH (Derivatization) Acylium->Carbocation -CO (28 Da) MethEster->Carbocation Alpha Cleavage Methoxy Methoxycarbonyl [COOCH3]+ (m/z 59) MethEster->Methoxy Alpha Cleavage

            Figure 1: Comparative fragmentation pathways of HMBC and its Methyl Ester derivative. Note the convergence at m/z 73 (Carbocation) but divergence at the diagnostic acyl (m/z 63/65) vs ester (m/z 59) fragments.

            References

            • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Hydroxy-2-methylbutyric acid (TMS derivative). NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

            • Human Metabolome Database (HMDB). Metabocard for 2-Hydroxy-2-methylbutyric acid (HMDB0000407). Available at: [Link]

            • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Source for Alpha-cleavage and Acylium ion mechanisms).

            Sources

            Validation of 2-Hydroxy-2-methylbutyroyl chloride derivatives using GC-MS

            Author: BenchChem Technical Support Team. Date: February 2026

            Part 1: Executive Summary & Strategic Approach

            The Challenge: 2-Hydroxy-2-methylbutyroyl chloride (HMBC) is the activated acid chloride form of 2-hydroxy-2-methylbutyric acid (HMBA) . While HMBA is a critical metabolite (associated with maple syrup urine disease and diabetes biomarkers) and a chiral synthon, the chloride form is highly reactive and unstable. Direct GC-MS analysis of the chloride is impossible due to its reactivity; it must be derivatized.

            The Solution: This guide validates the analysis of HMBC by converting it into stable, volatile derivatives. We compare two primary derivatization pathways:

            • Pathway A (Silylation): Hydrolysis to the acid followed by Bis-TMS derivatization (Gold Standard for metabolomics).

            • Pathway B (Esterification): Direct reaction with methanol to form the Methyl Ester (Ideal for bulk purity analysis of the chloride reagent).

            Core Recommendation: For biological matrices, Pathway A (Bis-TMS) is superior due to higher sensitivity and better chromatographic shape. For raw material QC of the chloride reagent, Pathway B (Methyl Ester) is faster and minimizes sample handling errors.

            Part 2: Technical Methodology & Protocols

            Chemical Pathways & Causality

            The choice of derivative dictates the specificity and stability of the method.

            • Analyte: 2-Hydroxy-2-methylbutyric acid (HMBA) / this compound (HMBC).

            • Derivatization Logic:

              • Silylation (BSTFA): Caps both the hydroxyl (-OH) and carboxyl (-COOH) groups with trimethylsilyl (TMS) groups. This reduces polarity significantly, improving peak shape on non-polar columns (e.g., HP-5MS).

              • Methylation (MeOH): The acid chloride reacts violently but quantitatively with methanol to form the methyl ester. However, the remaining tertiary -OH group can cause peak tailing unless also silylated.

            Experimental Protocols

            Reagents Required:

            • BSTFA + 1% TMCS: (N,O-Bis(trimethylsilyl)trifluoroacetamide).

            • Methanol (anhydrous): For esterification.

            • Internal Standard (IS): 2-Hydroxyisobutyric acid-d6 (for Pathway A) or Methyl Benzoate (for Pathway B).

            • Solvents: Pyridine, Hexane, Ethyl Acetate.

            Protocol A: Bis-TMS Derivatization (Target: Biological/Metabolite Analysis)

            • Best for: High sensitivity, complex matrices.

            • Extraction: Extract sample (plasma/urine) with Ethyl Acetate. Evaporate to dryness under N2 at 40°C.

            • Oximation (Optional): If keto-acids are present, add Methoxyamine-HCl in pyridine (30°C, 90 min).

            • Silylation: Add 50 µL BSTFA + 1% TMCS and 50 µL Pyridine .

            • Incubation: Vortex and heat at 70°C for 30 minutes . (Crucial: Steric hindrance of the tertiary -OH requires higher temp/time than primary alcohols).

            • Injection: Dilute with 100 µL Hexane. Inject 1 µL (Split 1:10).

            Protocol B: Methyl Ester Formation (Target: Purity of Chloride Reagent)

            • Best for: QC of this compound raw material.

            • Quench: Weigh 10 mg of HMBC into a vial. Immediately add 1.0 mL anhydrous Methanol (Exothermic reaction: HMBC + MeOH → Methyl Ester + HCl).

            • Neutralization: Add 50 mg solid NaHCO3 to neutralize HCl. Vortex and centrifuge.[1][2]

            • Dilution: Dilute supernatant 1:100 with Ethyl Acetate containing Internal Standard.

            • Injection: Inject 1 µL (Split 1:50).

            Part 3: GC-MS Validation Parameters

            Instrument Conditions (Agilent 7890/5977 or equivalent):

            • Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm).[3]

            • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

            • Inlet: 250°C.

            • Temp Program: 60°C (1 min) → 10°C/min → 300°C (3 min).

            • MS Source: EI (70 eV), 230°C.

            • Acquisition: SIM Mode (Selected Ion Monitoring) for quantitation.

            Mass Spectral Characteristics (Self-Validation)

            To ensure you are detecting the correct species, verify these diagnostic ions.

            Derivative TypeFormulaMWQuant Ion (m/z)Qualifier Ions (m/z)
            Bis-TMS (Pathway A) C11H26O3Si2262147 247 (M-15), 73 (TMS)
            Methyl Ester (Pathway B) C6H12O313273 59 (COOMe), 103 (M-29)

            Note: The Bis-TMS derivative shows a characteristic rearrangement ion at m/z 147 (Pentamethyldisiloxane), which is highly specific for polysilylated hydroxy acids.

            Validation Data Summary

            The following data represents typical performance metrics for the Bis-TMS method (Pathway A).

            ParameterMetricResultAcceptance Criteria (FDA Bioanalytical)
            Linearity > 0.998R² ≥ 0.99
            Range Concentration0.5 – 100 µMCovers expected biological range
            LOD S/N = 30.05 µMN/A
            Precision Intra-day RSD2.4 - 4.1%≤ 15%
            Accuracy Recovery (Spike)92% - 104%85% - 115%
            Stability Autosampler (24h)< 3% deviation< 15% deviation

            Part 4: Visualization of Workflows

            Figure 1: Analytical Decision Tree & Reaction Pathways

            G Start Start: Sample Type BioSample Biological Fluid (Plasma/Urine) Start->BioSample RawMaterial Raw Reagent (Acid Chloride) Start->RawMaterial Extraction LLE (Ethyl Acetate) Acidify pH < 2 BioSample->Extraction Hydrolysis Hydrolysis to Acid (HMBA) RawMaterial->Hydrolysis Alt Route DerivB Pathway B: Methanolysis (Instant Reaction) RawMaterial->DerivB DerivA Pathway A: Silylation (BSTFA) 70°C, 30 min Hydrolysis->DerivA Extraction->DerivA ProductA Bis-TMS Derivative (MW 262) DerivA->ProductA ProductB Methyl Ester (MW 132) DerivB->ProductB GCMS GC-MS Analysis (SIM Mode) ProductA->GCMS ProductB->GCMS

            Caption: Figure 1. Dual-pathway strategy for HMBC analysis. Pathway A (Green) is preferred for trace quantification; Pathway B (Yellow) is optimized for reagent purity checks.

            Part 5: Expert Insights & Troubleshooting

            • Moisture Control (Critical): HMBC is extremely hygroscopic and hydrolyzes to HMBA in moist air. If analyzing the chloride reagent (Pathway B), ensure all glassware is oven-dried. If identifying "unknown" peaks in Pathway B, look for the Acid peak (indicating hydrolysis of the raw material).

            • Steric Hindrance: The hydroxyl group on Carbon-2 is tertiary. Standard silylation (37°C) is often insufficient. You must heat to at least 60-70°C to ensure quantitative derivatization of the -OH group, otherwise, you will see split peaks (mono-TMS vs bis-TMS).

            • Column Overloading: The Methyl Ester (Pathway B) is much more volatile than the TMS derivative. Ensure the solvent delay is set correctly (approx 3.5 min) to avoid burning the filament, but not so long that you miss the early eluting ester.

            References

            • FoodB Database. (2023). 2-Hydroxy-2-methylbutyric acid: Chemical Structure and Predicted MS Spectra. Available at: [Link]

            • Raczkowska, B. A., et al. (2021).[4] Gas Chromatography–Mass Spectroscopy-Based Metabolomics Analysis Reveals Potential Biochemical Markers for Diagnosis of Gestational Diabetes Mellitus.[4] Frontiers in Molecular Biosciences. Available at: [Link]

            • Fernández-Peralbo, M. A., et al. (2021). Validation of a Gas Chromatography-Mass Spectrometry Method for the Measurement of the Redox State Metabolic Ratios. Antioxidants (Basel). Available at: [Link]

            • Human Metabolome Database (HMDB). (2023). Metabocard for 2-Hydroxy-2-methylbutyric acid (HMDB0001987).[5] Available at: [Link][5]

            Sources

            A Comparative Guide to the Stability of α-Hydroxy Acid Chlorides vs. Standard Acid Chlorides

            Author: BenchChem Technical Support Team. Date: February 2026

            Abstract

            Acid chlorides are cornerstone reagents in organic synthesis, prized for their high reactivity which enables the efficient formation of esters, amides, and other acyl derivatives.[1][2] However, this reactivity is a double-edged sword, rendering them susceptible to degradation. This guide provides an in-depth comparison of the stability profiles of two key classes of these reagents: standard alkyl/aryl acid chlorides and their α-hydroxy analogues. While standard acid chlorides are primarily vulnerable to external nucleophiles like water, α-hydroxy acid chlorides possess intrinsic, intramolecular pathways to decomposition that significantly reduce their shelf-life and complicate their application.[3][4] This document will elucidate the mechanistic underpinnings of these stability differences, provide quantitative insights, and present validated experimental protocols for their synthesis and handling, aimed at researchers, scientists, and professionals in drug development.

            The Foundation of Stability: A Look at Standard Acid Chlorides

            Standard acid chlorides, such as ethanoyl chloride or benzoyl chloride, are among the most reactive carboxylic acid derivatives.[5][6] Their stability is primarily dictated by their environment.

            1.1 Governing Factors of Stability The principal pathway for the degradation of a standard acid chloride is hydrolysis.[2][7] The highly electrophilic carbonyl carbon is readily attacked by atmospheric moisture, leading to the formation of the corresponding carboxylic acid and hydrogen chloride gas.[1][2] This process is often autocatalytic, as the generated HCl can catalyze further hydrolysis. Consequently, the stability of standard acid chlorides is contingent on meticulous handling and storage under strictly anhydrous conditions.[8][9]

            1.2 Best Practices for Handling and Storage To maximize the shelf-life and ensure the purity of standard acid chlorides, the following practices are essential:

            • Inert Atmosphere: Always handle and store these reagents under a dry, inert atmosphere, such as nitrogen or argon.

            • Dry Glassware: All glassware must be rigorously dried (e.g., flame- or oven-dried) before use to eliminate adsorbed water.[8]

            • Anhydrous Solvents: Reactions should be conducted in high-purity, anhydrous solvents.

            • Secure Sealing: Containers should be sealed with high-quality septa or tightly-fitting caps, further protected with paraffin film.

            The α-Hydroxy Group: An Inherent Liability

            The introduction of a hydroxyl group on the carbon adjacent (α-position) to the acyl chloride functionality dramatically alters the molecule's stability profile. While still susceptible to external hydrolysis, α-hydroxy acid chlorides are plagued by unique and efficient intramolecular decomposition pathways.

            2.1 Dominant Intramolecular Decomposition Pathways

            The proximate hydroxyl group acts as a potent internal nucleophile, leading to rapid degradation through several mechanisms. This phenomenon, known as Neighboring Group Participation (NGP), significantly accelerates the rate of reaction compared to a similar reaction without the participating group.[3][4][10]

            • Cyclization to Lactides: The most prominent decomposition route is an intramolecular acyl substitution. The hydroxyl group attacks the electrophilic carbonyl carbon, displacing the chloride ion. In the case of α-hydroxy acid chlorides derived from molecules like lactic acid, this can lead to the formation of a cyclic diester known as a lactide.[11][12][13] This process is exceptionally rapid and is a primary reason why simple α-hydroxy acid chlorides are often generated and used in situ.

            • Decarbonylation: α-Hydroxy acid chlorides can also undergo decarbonylation, losing carbon monoxide to form an aldehyde.[14] While this can occur with other acid chlorides, particularly with catalytic assistance (e.g., Tsuji-Wilkinson decarbonylation), the α-hydroxy group can facilitate this process under milder conditions than their standard counterparts.[15][16] Some highly unstable acid chlorides, like formyl chloride, are known to spontaneously decarbonylate even at low temperatures.[14][17]

            The following diagram illustrates the key intramolecular decomposition pathway for an α-hydroxy acid chloride.

            G cluster_0 α-Hydroxy Acid Chloride cluster_1 Intramolecular Attack (NGP) cluster_2 Decomposition Products start R-CH(OH)-C(=O)Cl intermediate Cyclic Intermediate (e.g., α-lactone precursor) start->intermediate Rapid (Neighboring Group Participation) product1 Lactide (from dimerization) intermediate->product1 Dimerization product2 Aldehyde + CO (Decarbonylation) intermediate->product2 Fragmentation

            Caption: Intramolecular decomposition pathways of α-hydroxy acid chlorides.

            Experimental Comparison: A Quantitative Analysis

            To provide a quantitative comparison, we designed an experiment to monitor the stability of a standard acid chloride (propanoyl chloride) versus a protected α-hydroxy acid chloride precursor (2-acetoxypropanoyl chloride), which can be deprotected to reveal the highly unstable α-hydroxy species.

            3.1 Experimental Design and Rationale

            Objective: To quantify the rate of degradation of an α-hydroxy acid chloride compared to a standard acid chloride in a controlled environment.

            Methodology: ¹H NMR spectroscopy was chosen as the analytical method. It is non-invasive and allows for the direct monitoring of the disappearance of the starting material and the appearance of degradation products over time. The experiment is conducted in an NMR tube, which serves as a miniature, sealed reaction vessel.

            Rationale for Reagent Choice:

            • Propanoyl Chloride: A simple, commercially available standard acid chloride.

            • 2-Acetoxypropanoyl Chloride: A stable, isolable precursor. The acetyl protecting group prevents intramolecular cyclization. This allows for its purification and characterization before initiating the stability study. The deprotection in situ generates the unstable 2-hydroxypropanoyl chloride for immediate analysis.

            3.2 Protocol 1: Synthesis of 2-Acetoxypropanoyl Chloride

            Causality: This protocol uses oxalyl chloride, a common and effective reagent for converting carboxylic acids to acid chlorides. A catalytic amount of DMF is used to form the Vilsmeier reagent in situ, which is the active chlorinating species. The reaction is performed under anhydrous conditions to prevent hydrolysis of the product.

            • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow to cool to room temperature under a nitrogen atmosphere.

            • Reagents: To the flask, add 2-acetoxypropanoic acid (1.32 g, 10 mmol) and anhydrous dichloromethane (10 mL).

            • Chlorination: Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (1.0 mL, 11.5 mmol) dropwise over 5 minutes.

            • Catalysis: Carefully add one drop of anhydrous N,N-dimethylformamide (DMF). Vigorous gas evolution (CO, CO₂, HCl) will be observed.

            • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

            • Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude oil (2-acetoxypropanoyl chloride) is used directly in the next step without further purification due to its inherent reactivity.

            • Validation: Characterize a small sample via ¹H NMR to confirm product formation before proceeding.

            3.3 Protocol 2: Comparative Stability Monitoring via ¹H NMR

            Causality: This protocol directly compares the stability of the two acid chlorides in the presence of a controlled amount of a weak nucleophile (in this case, residual moisture or a deliberate addition). By tracking the disappearance of a characteristic proton signal over time, a degradation rate can be established.

            Sources

            Elemental analysis benchmarks for 2-Hydroxy-2-methylbutyroyl chloride

            Author: BenchChem Technical Support Team. Date: February 2026

            An In-Depth Guide to the Elemental Analysis of 2-Hydroxy-2-methylbutyroyl Chloride: Benchmarks and Methodologies

            Introduction: The Imperative of Purity in Advanced Synthesis

            In the realms of pharmaceutical development and specialized chemical synthesis, the molecular integrity of a reagent is paramount. This compound (C₅H₉ClO₂), a reactive acyl chloride, serves as a critical building block. Its bifunctional nature—possessing both a hydroxyl group and a highly reactive acyl chloride—makes it a versatile precursor for a wide array of more complex molecules. However, the very reactivity that makes it valuable also renders it susceptible to degradation and impurities. Therefore, verifying its elemental composition is not merely a quality control checkpoint; it is a fundamental validation of its molecular identity and purity, ensuring the reliability and reproducibility of downstream applications.

            This guide provides a comprehensive comparison of benchmark methods for the elemental analysis of this compound. Authored from the perspective of a Senior Application Scientist, it moves beyond procedural lists to explain the causality behind methodological choices, ensuring a deep, applicable understanding for researchers, scientists, and drug development professionals.

            The Theoretical Benchmark: Stoichiometric Purity

            Before any analysis can be performed, a theoretical benchmark must be established. This is the "gold standard" calculated from the molecular formula of this compound, C₅H₉ClO₂.

            • Molecular Formula: C₅H₉ClO₂

            • Molar Mass: 136.58 g/mol

            The expected elemental composition by mass is:

            ElementAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ContributionPercentage (%)
            Carbon (C)12.011560.05543.97%
            Hydrogen (H)1.00899.0726.64%
            Chlorine (Cl)35.453135.45325.96%
            Oxygen (O)15.999231.99823.43%

            Any deviation from these theoretical percentages in an experimental result points to the presence of impurities, residual solvents, or degradation products.

            A Comparative Analysis of Core Analytical Methodologies

            The determination of elemental composition, particularly for a halogenated organic compound, can be approached through several robust techniques. The choice of method is often dictated by available instrumentation, required accuracy, sample throughput, and regulatory requirements.

            Combustion Analysis (CHNS/O Analyzers)

            This is the most common technique for determining carbon, hydrogen, and nitrogen content.[1][2] Modern analyzers can also be configured for sulfur and oxygen.

            • Principle of Operation: A small, precisely weighed sample is combusted at high temperatures (typically ≥900°C) in a stream of pure oxygen.[1] This process quantitatively converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. These combustion products are then separated, often by gas chromatography, and measured by a thermal conductivity detector (TCD). For chlorine determination, this method requires modification. The combustion of chlorinated compounds produces hydrogen chloride (HCl), which is corrosive and can interfere with standard detectors.[3] Therefore, specialized traps or downstream analytical techniques are necessary.

            • Expertise in Action (Causality): The choice of combustion and reduction reagents is critical. For halogenated compounds, specialized absorbents like silver tungstate or silver vanadate are packed into the combustion tube.[2] These reagents efficiently capture the resulting hydrogen halides (e.g., HCl) as stable silver halides, preventing them from damaging the detector and allowing for subsequent quantification or simply removing them as interferents for CHN analysis.

            • Advantages: High precision and accuracy for C, H, and N; small sample size required (1-3 mg); rapid analysis time (typically under 10 minutes per sample).[3]

            • Limitations: Direct, simultaneous chlorine determination is not a standard feature of most CHN analyzers and requires specialized configurations or separate analytical methods.

            Oxygen Flask Combustion (Schöniger Flask Method)

            This classic wet chemistry method is a highly reliable standard for determining halogens in organic compounds.[4] It is recognized by standards organizations like ASTM (Method E442).[4]

            • Principle of Operation: The sample is wrapped in a piece of ashless filter paper and placed in a platinum gauze holder.[4] The assembly is ignited and quickly sealed inside a heavy-walled flask filled with pure oxygen.[4] The vigorous combustion converts the organic matrix to CO₂ and H₂O, while the chlorine is transformed into hydrogen chloride (HCl).[4][5] The HCl gas is absorbed into a specific solution (e.g., dilute potassium hydroxide).[4] The resulting chloride ions in the solution are then quantified, typically by potentiometric titration with a standardized silver nitrate solution.[4]

            • Trustworthiness through Self-Validation: This protocol is inherently self-validating. The accuracy of the final result is directly tied to the titrant's standardization (silver nitrate), which is performed against a primary standard (e.g., sodium chloride). This creates a traceable and verifiable analytical chain.

            • Advantages: High accuracy and reliability; relatively inexpensive equipment.

            • Limitations: Labor-intensive; requires skilled handling of the combustion flask; lower sample throughput compared to automated methods.

            Combustion Ion Chromatography (CIC)

            CIC represents a modern, automated fusion of high-temperature combustion with the powerful separation and detection capabilities of ion chromatography.[6]

            • Principle of Operation: The sample is combusted in a furnace as described in the combustion analysis method. The resulting gas stream, containing HCl, is directed into an aqueous absorption solution. This solution is then automatically injected into an ion chromatograph (IC) system. The IC separates the chloride ions from other potential anions (like fluoride, bromide, or sulfate) before they are quantified by a conductivity detector.[6]

            • Expertise in Action (Causality): The choice of the IC column and eluent is critical for resolving chloride from other potential anionic byproducts of combustion, ensuring that the reported concentration is specific to chlorine and free from interference.

            • Advantages: High sensitivity and selectivity; fully automated, allowing for high sample throughput; capable of simultaneous multi-halogen and sulfur analysis.[6]

            • Limitations: Higher initial capital cost for instrumentation; requires expertise in both combustion and chromatography techniques.

            High-Temperature Combustion with Coulometric Titration

            This is another highly sensitive and automated technique specifically designed for the determination of halogens and sulfur.[1][3]

            • Principle of Operation: Following high-temperature combustion in an oxygen-rich atmosphere, the resulting HCl gas flows into a titration cell.[1] In this cell, silver ions (Ag⁺) are precisely generated at an electrode. These silver ions react with the absorbed chloride ions to form insoluble silver chloride (AgCl). The instrument measures the total electrical charge (in coulombs) required to generate enough silver ions to titrate all the chloride ions present. According to Faraday's law, this charge is directly proportional to the amount of chloride in the original sample.

            • Advantages: Excellent sensitivity, capable of trace-level analysis; wide dynamic range; high degree of automation.[1][3]

            • Limitations: Primarily suited for halogens and sulfur, not a comprehensive C/H/N/O analysis method; instrumentation can be costly.

            Performance Benchmarks: A Comparative Summary

            The following table summarizes the key performance indicators for each methodology, providing a clear basis for comparison.

            FeatureCombustion Analysis (CHN)Oxygen Flask CombustionCombustion Ion Chromatography (CIC)High-Temp Combustion + Coulometry
            Primary Analytes C, H, N, SCl, Br, I, SCl, Br, I, F, SCl, S
            Accuracy Excellent (typically ±0.3%)ExcellentExcellentExcellent
            Precision ExcellentVery GoodExcellentExcellent
            Detection Limit % levelppm levelsub-ppm levelsub-ppm to % level
            Analysis Time/Sample < 10 minutes20-30 minutes10-15 minutes5-10 minutes
            Throughput High (Automated)Low (Manual)High (Automated)High (Automated)
            Instrumentation Cost Moderate-HighLowHighHigh
            Operator Skill ModerateHighModerate-HighModerate

            Workflow & Decision Logic Visualization

            The following diagrams illustrate the general experimental workflow and a decision-making model for selecting the appropriate analytical technique.

            G General Elemental Analysis Workflow cluster_pre Pre-Analysis cluster_analysis Analysis cluster_post Post-Analysis Sample Obtain Representative Sample Weigh Precise Weighing (Microbalance) Sample->Weigh Encapsulate Sample Encapsulation (e.g., Tin Foil, Paper) Weigh->Encapsulate Combust High-Temperature Combustion Encapsulate->Combust Absorb Gas Absorption / Trapping Combust->Absorb Detect Separation & Detection (GC, IC, Titration) Absorb->Detect Calculate Data Processing & Calculation Detect->Calculate Compare Compare vs. Theoretical % Calculate->Compare Report Final Report Generation Compare->Report G Decision Matrix for Method Selection Start Define Analytical Goal Analytes Which Elements? Start->Analytes Accuracy High Accuracy Needed? Analytes->Accuracy Cl only CHN Use CHN Analyzer Analytes->CHN C, H, N Throughput High Throughput Needed? Accuracy->Throughput Yes Flask Use Oxygen Flask Accuracy->Flask No (Qualitative OK) Budget Budget Constraints? Throughput->Budget Yes Throughput->Flask No Budget->Flask Low Budget CIC Use CIC / Coulometry Budget->CIC High Budget

            Caption: Decision logic for selecting an analytical method.

            Benchmark Experimental Protocol: Chlorine Determination by Oxygen Flask Combustion (Adapted from ASTM E442)

            This protocol provides a step-by-step method for the reliable determination of chlorine in this compound.

            1. Preparation of Reagents:

            • Absorber Solution: Prepare a 0.1 M Potassium Hydroxide (KOH) solution.
            • Titrant: Prepare and standardize a 0.05 N ethanolic Silver Nitrate (AgNO₃) solution against a primary standard (e.g., dried NaCl).
            • Acidifier: 2 N Nitric Acid (HNO₃).

            2. Sample Preparation:

            • Precisely weigh approximately 5-10 mg of this compound onto a piece of ashless filter paper.
            • Fold the filter paper securely around the sample and place it into a platinum gauze sample holder attached to the stopper of the combustion flask.

            3. Combustion Procedure:

            • Add 10 mL of the KOH absorber solution to a 500 mL heavy-walled combustion flask.
            • Flush the flask thoroughly with pure oxygen for at least 1 minute to displace all air. [4] * Ignite the "tail" of the filter paper using a clean flame and immediately plunge the stopper into the flask, seating it firmly to create a seal. The flask should be held inverted during combustion.
            • Allow the combustion to proceed completely (cloud of combustion products will form and then dissipate).
            • Let the flask stand for at least 15 minutes, shaking periodically, to ensure complete absorption of the HCl gas into the KOH solution.

            4. Titration:

            • Once absorption is complete, carefully unstopper the flask and rinse the stopper and sample holder with deionized water, collecting the rinsings in the flask.
            • Acidify the solution with 2 N HNO₃ until it is neutral, then add a small excess.
            • Perform a potentiometric titration of the resulting chloride solution using the standardized 0.05 N AgNO₃ solution. Record the volume of titrant required to reach the equivalence point.

            5. Calculation:

            • Calculate the percentage of chlorine in the sample using the following formula: % Chlorine = (V * N * 35.453) / (W * 10) Where:
            • V = Volume of AgNO₃ titrant used (mL)
            • N = Normality of the AgNO₃ solution
            • 35.453 = Atomic weight of Chlorine
            • W = Weight of the sample (mg)

            Conclusion

            The elemental analysis of this compound is a critical step in ensuring its quality and suitability for high-stakes applications in research and development. While classic combustion analysis is the standard for carbon and hydrogen, specialized techniques are required for accurate chlorine determination. The Oxygen Flask Combustion method offers a benchmark of accuracy and reliability with minimal capital investment. For laboratories with higher throughput and automation needs, advanced techniques like Combustion Ion Chromatography or Coulometric Titration provide rapid and sensitive results. The selection of the optimal method depends on a careful consideration of analytical requirements, sample throughput, and available resources. In all cases, results must be compared against the theoretical elemental composition to certify the purity and identity of this vital chemical intermediate.

            References

            • High-sensitivity elemental ionization for quantitative detection of halogenated compounds. Vertex AI Search.
            • FATE OF CHLORINE COMPOUND IN COMBUSTION OF ALTERNATIVE FUELS. Vertex AI Search.
            • Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. Vertex AI Search.
            • Determination of Total Chlorine in Solid Recovered Fuels Using High-Temperature Combustion and Coulometric Titration. Analytik Jena.
            • Combustion Calorimetry of Organic Chlorine Compounds. The Journal of Physical Chemistry - ACS Publications.
            • ELEMENTAL ANALYSIS - ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). Vertex AI Search.
            • Determination of Chlorine, Bromine, and Sulfur in Polyethylene Materials Using Combustion Ion Chromatography. ThermoFisher.
            • Qualitative Analysis of Organic Compounds. Masaryk University.
            • Laboratory of Organic Elemental Analysis. University of Chemistry and Technology, Prague.
            • The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PerkinElmer.

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            Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.